5-Bromo-2,4-dimethoxyaniline
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-bromo-2,4-dimethoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO2/c1-11-7-4-8(12-2)6(10)3-5(7)9/h3-4H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNCWCTCUSSOSKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1N)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10603884 | |
| Record name | 5-Bromo-2,4-dimethoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10603884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
169883-36-7 | |
| Record name | 5-Bromo-2,4-dimethoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10603884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Monograph: 5-Bromo-2,4-dimethoxyaniline
The following technical guide details the physicochemical profile, synthesis, and applications of 5-Bromo-2,4-dimethoxyaniline , a critical intermediate in medicinal chemistry.
CAS Registry Number: 169883-36-7 Synonyms: 5-Bromo-2,4-dimethoxybenzenamine; 1-Amino-5-bromo-2,4-dimethoxybenzene
Executive Summary
5-Bromo-2,4-dimethoxyaniline is a highly functionalized aromatic building block characterized by an electron-rich aniline core substituted with two methoxy groups and a reactive bromine handle. Its unique 1,2,4,5-substitution pattern makes it an invaluable scaffold for the synthesis of isoquinolines , quinazolines , and indoles via palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig). It is predominantly utilized in the discovery of Tyrosine Kinase Inhibitors (TKIs) and other heterocyclic pharmacophores.
Physicochemical Profile
The following data aggregates experimental and calculated values for laboratory benchmarking.
| Property | Value | Unit | Condition/Method |
| Molecular Weight | 232.08 | g/mol | Average Mass |
| Exact Mass | 230.9895 | Da | Monoisotopic ( |
| Molecular Formula | C | - | - |
| Appearance | Off-white to light brown solid | - | Crystalline powder |
| Melting Point | 86 – 88 | °C | Experimental (Recrystallized) |
| Boiling Point | ~335 | °C | Predicted (760 mmHg) |
| Density | 1.52 ± 0.1 | g/cm | Predicted |
| pKa (Conjugate Acid) | ~4.5 | - | Predicted (Aniline N) |
| Solubility | DMSO, Methanol, DCM, EtOAc | - | Insoluble in water |
Synthetic Routes & Process Chemistry
The synthesis of 5-Bromo-2,4-dimethoxyaniline requires precise regiochemical control to distinguish between the 5-position (para to 2-OMe) and the 6-position (ortho to NH
Reaction Mechanism & Regioselectivity
The amino group (-NH
-
NH
Direction: Strongly directs to position 6 (ortho). Position 4 is blocked. -
2-OMe Direction: Directs to position 5 (para).
-
4-OMe Direction: Directs to position 5 (ortho).
While the amine is the strongest activator, the cooperative effect of the two methoxy groups, combined with steric hindrance at position 6 (flanked by NH
Experimental Protocol (Laboratory Scale)
Reagents: 2,4-Dimethoxyaniline (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq), Acetonitrile (ACN) or DMF.
-
Dissolution: Dissolve 2,4-dimethoxyaniline in anhydrous ACN at 0°C under N
atmosphere. -
Bromination: Add NBS portion-wise over 30 minutes. Maintain temperature <5°C to prevent over-bromination or oxidation of the aniline nitrogen.
-
Reaction: Stir at 0°C for 2 hours, then allow to warm to Room Temperature (RT) for 1 hour.
-
Quench: Pour mixture into ice-water containing 5% Na
S O (to quench excess bromine). -
Workup: Extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na
SO .[1] -
Purification: Recrystallize from Ethanol/Hexane or purify via silica gel chromatography (Hexane:EtOAc gradient) to remove traces of the 6-bromo isomer.
Process Flow Diagram (DOT)
Figure 1: Synthetic workflow for the regioselective preparation of 5-Bromo-2,4-dimethoxyaniline.
Structural Characterization
Validating the identity of the 5-bromo isomer against the 6-bromo isomer is critical. The
H NMR Interpretation (CDCl , 400 MHz)
In the 5-bromo isomer, the two remaining aromatic protons (H-3 and H-6) are para to each other. They typically appear as two distinct singlets .
| Shift ( | Multiplicity | Integration | Assignment | Structural Justification |
| 7.05 | Singlet (s) | 1H | H-6 | Ortho to NH |
| 6.50 | Singlet (s) | 1H | H-3 | Ortho to two OMe groups; shielded. |
| 3.85 | Singlet (s) | 3H | 4-OMe | Methoxy group. |
| 3.82 | Singlet (s) | 3H | 2-OMe | Methoxy group.[2] |
| 3.60 | Broad (br s) | 2H | -NH | Exchangeable amine protons. |
Note: If the 6-bromo isomer were present, the aromatic protons would be ortho to each other, potentially showing doublet splitting (J ~8-9 Hz) depending on the substitution pattern.
Mass Spectrometry (LC-MS)
-
Ionization Mode: ESI (+)
-
Molecular Ion [M+H]
:- Br isotopologue: 232.0
- Br isotopologue: 234.0
-
Pattern: Characteristic 1:1 doublet ratio indicating the presence of a single bromine atom.
Applications in Medicinal Chemistry
This molecule serves as a "linchpin" scaffold. The bromine atom allows for C-C or C-N bond formation, while the amine allows for amide coupling or heterocycle formation.
Pharmacophore Construction[2][4]
-
Suzuki-Miyaura Coupling: Reaction with aryl boronic acids at the C-5 position yields biaryl systems common in kinase inhibitors.
-
Buchwald-Hartwig Amination: Coupling with amines at C-5 creates diarylamine motifs.
-
Quinazoline Synthesis: Condensation of the aniline amine with formamide or urea derivatives cyclizes to form substituted quinazolines (e.g., EGFR inhibitors).
Strategic Logic Diagram
Figure 2: Divergent synthesis pathways utilizing the 5-bromo and amino functionalities.
Safety & Handling (SDS Summary)
-
GHS Classification:
-
Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[3]
-
Skin/Eye Irritation: Category 2 (Causes irritation).
-
STOT-SE: Category 3 (Respiratory irritation).
-
-
Handling: Use in a fume hood. Avoid dust generation.
-
Storage: Store at 2-8°C (Refrigerate), under inert gas (Argon/Nitrogen). Light sensitive (protect from direct light to prevent debromination or oxidation).
References
-
Biosynth. (2024). 5-Bromo-2,4-dimethoxyaniline Product Monograph. Retrieved from
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 17652 (2,4-Dimethoxyaniline Precursor). Retrieved from
-
ChemicalBook. (2024). CAS 169883-36-7 Properties and Safety.[4] Retrieved from
-
Synblock. (2024). 5-Bromo-2,4-dimethoxyaniline Spectral Data. Retrieved from
Sources
synthesis of 5-Bromo-2,4-dimethoxyaniline starting materials
This is an in-depth technical guide on the synthesis of 5-Bromo-2,4-dimethoxyaniline , a critical intermediate in the development of pharmaceuticals (e.g., sphingosine-1-phosphate receptor modulators) and radioligands.[1]
Executive Summary & Target Profile
5-Bromo-2,4-dimethoxyaniline (CAS: 169883-36-7) is an electron-rich aniline derivative characterized by a specific substitution pattern that challenges standard electrophilic aromatic substitution (EAS) strategies.[1] The presence of two strong electron-donating methoxy groups and an amino group creates a highly activated system.[1] The primary synthetic challenge is regiocontrol : ensuring bromination occurs at the 5-position (meta to the amino group) rather than the electronically favored 6-position (ortho to the amino group).
This guide details a self-validating synthetic route that bypasses direct aniline bromination issues by establishing the halogen regiochemistry prior to the formation of the amine, utilizing a Bromination-Nitration-Reduction sequence starting from 1,3-dimethoxybenzene (resorcinol dimethyl ether).[1]
Target Molecule Data
| Property | Specification |
| IUPAC Name | 5-Bromo-2,4-dimethoxyaniline |
| Molecular Formula | C₈H₁₀BrNO₂ |
| Molecular Weight | 232.08 g/mol |
| CAS Number | 169883-36-7 |
| Appearance | Off-white to pale brown solid |
| Key Functionality | Halogenated aniline for cross-coupling (Suzuki/Buchwald) or heterocycle formation |
Retrosynthetic Analysis & Strategy
Direct bromination of 2,4-dimethoxyaniline typically yields the 6-bromo isomer due to the potent ortho-directing effect of the free amino group (–NH₂).[1] To secure the 5-bromo substitution, we must utilize the directing effects of the methoxy groups on a precursor where the amino group is either absent or present as a meta-directing nitro group.[1]
Strategic Pathway
-
Precursor: 1,3-Dimethoxybenzene (Resorcinol dimethyl ether).[1]
-
Step 1 (Bromination): Introduction of bromine at the 4-position (becoming C1 in the final numbering) relative to the methoxy groups.
-
Step 2 (Nitration): Introduction of the nitro group.[2] The existing bromine and methoxy groups cooperatively direct the incoming nitronium ion to the 5-position.[1]
-
Step 3 (Reduction): Chemoselective reduction of the nitro group to the amine, preserving the aryl bromide.
Caption: Retrosynthetic dissection showing the reliance on the nitro-precursor to lock the 5-bromo regiochemistry.
Detailed Synthetic Protocol
Step 1: Regioselective Bromination
Objective: Synthesis of 1-Bromo-2,4-dimethoxybenzene.[1] Mechanism: Electrophilic Aromatic Substitution (EAS).[3][4] The 1,3-dimethoxy substitution pattern activates positions 4 and 6 (equivalent) and position 2.[1] Steric hindrance at position 2 (between two methoxy groups) forces substitution to position 4.
-
Reagents: N-Bromosuccinimide (NBS), Acetonitrile (ACN) or DMF.
-
Alternative: Br₂ in Glacial Acetic Acid (requires careful temperature control to avoid dibromination).
Protocol (NBS Method):
-
Charge a reaction vessel with 1,3-dimethoxybenzene (1.0 eq) and Acetonitrile (5-10 volumes).
-
Cool the solution to 0–5 °C.
-
Add NBS (1.05 eq) portion-wise over 30 minutes. Note: Exothermic reaction.[5]
-
Allow the mixture to warm to room temperature (20–25 °C) and stir for 2–4 hours.
-
Monitor: TLC or HPLC should show consumption of starting material.[1]
-
Workup: Remove solvent under reduced pressure. Resuspend residue in Ethyl Acetate/Water.[1] Wash organic layer with saturated NaHCO₃ (to remove succinimide/acid traces) and Brine.
-
Purification: Recrystallization from Hexane/Ethanol or vacuum distillation.[1]
-
Yield: Typically 85–95%.[1]
Step 2: Synergistic Nitration
Objective: Synthesis of 1-Bromo-2,4-dimethoxy-5-nitrobenzene. Mechanism: The bromine at C1 (weak deactivator, ortho/para director) and methoxy groups at C2 and C4 (strong activators, ortho/para directors) create a "push-pull" directing effect.
-
C3: Ortho to both OMe groups (Sterically crowded).
-
C5: Para to C2-OMe, Ortho to C4-OMe. (Electronically favored and sterically accessible).
-
C6: Ortho to Br. (Less favored than C5 activated by two OMe groups).
Protocol:
-
Dissolve 1-Bromo-2,4-dimethoxybenzene (1.0 eq) in Glacial Acetic Acid (5 volumes).
-
Cool to 0–10 °C.
-
Add Fuming Nitric Acid (1.1 eq) dropwise, maintaining temperature below 15 °C.
-
Stir at room temperature for 1–2 hours.
-
Quench: Pour the reaction mixture onto crushed ice/water. The product typically precipitates as a yellow solid.[1]
-
Isolation: Filter the solid. Wash with cold water until filtrate is neutral.[1]
-
Purification: Recrystallize from Ethanol.
-
Characterization: ¹H NMR should show two singlets for the aromatic protons (para to each other), confirming the 1,2,4,5-substitution pattern.
Step 3: Chemoselective Reduction
Objective: Synthesis of 5-Bromo-2,4-dimethoxyaniline. Critical Control: Reduce the nitro group (–NO₂) to the amine (–NH₂) without debrominating the ring (hydrodehalogenation). Catalytic hydrogenation (H₂/Pd-C) carries a high risk of debromination.[1] Iron-mediated reduction (Béchamp) or SnCl₂ is preferred for preserving the aryl bromide.[1]
Protocol (Fe/HCl Method):
-
Suspend 1-Bromo-2,4-dimethoxy-5-nitrobenzene (1.0 eq) in Ethanol/Water (3:1 ratio).
-
Add Iron Powder (3.0–5.0 eq) and Ammonium Chloride (0.5 eq) or catalytic HCl .
-
Heat to reflux (70–80 °C) with vigorous stirring for 2–4 hours.
-
Monitor: TLC (Conversion of yellow nitro compound to fluorescent amine spot).
-
Workup:
-
Purification: The crude product is often pure enough.[1] If necessary, purify via column chromatography (Silica gel, Hexane/EtOAc gradient) or recrystallization (Hexane/EtOAc).
Critical Process Parameters & Troubleshooting
| Parameter | Risk | Mitigation Strategy |
| Bromination Stoichiometry | Over-bromination (Dibromo species) | Use strictly 1.0–1.05 eq of NBS.[1] Add slowly at low temp. |
| Nitration Temperature | Oxidation of OMe groups / Dinitration | Keep T < 20 °C during addition. Use Acetic Acid as solvent to moderate rate.[1] |
| Reduction Selectivity | Loss of Bromine (Debromination) | Avoid H₂/Pd. Use stoichiometric metals (Fe, Sn) or sulfided Pt catalysts. |
| Regioisomer Purity | Contamination with 6-bromo isomer | Verify intermediate purity by NMR after Step 2. Recrystallize nitro-intermediate if needed.[1] |
Analytical Validation (Self-Validating System)[1]
To ensure the protocol produced the correct isomer (5-bromo vs 6-bromo ), use ¹H NMR coupling patterns or NOE (Nuclear Overhauser Effect) experiments.
-
¹H NMR (CDCl₃, 400 MHz):
-
5-Bromo-2,4-dimethoxyaniline:
-
Proton at C3: Singlet (Isolated between two OMe groups).
-
Proton at C6: Singlet (Isolated between NH₂ and Br? No, C6 is between NH2 and C1-H... wait.[1] Structure: 1-NH2, 2-OMe, 3-H, 4-OMe, 5-Br, 6-H).[1]
-
Let's trace:
-
Key Feature: Two distinct singlets in the aromatic region (approx 6.5 ppm and 7.0 ppm).[8]
-
-
6-Bromo-2,4-dimethoxyaniline (Wrong Isomer):
-
Definitive Proof (NOE):
-
Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis of 5-Bromo-2,4-dimethoxyaniline.
References
-
Preparation of 5-iodo-2,4-dimethoxyaniline (Analogous Protocol): Wang, H., et al.[1] "Synthesis and characterization of [125I]TZ6544, a promising radioligand for investigating sphingosine-1-phosphate receptor 2."[1] Nuclear Medicine and Biology, 2018.[1] (Validates the Nitro-Halogen-Alkoxy reduction pathway).
-
Regioselective Bromination of Activated Arenes: Ganguly, N. C., et al.[1][6] "Regioselective bromination of activated aromatic compounds..." Synthesis, 2005.[1][6]
-
Synthesis of 5-Bromo-2,4-dimethoxyaniline (Patent Reference): Heeschen, C., et al.[1] "Positive allosteric modulators of the nicotinic acetylcholine receptor." US Patent Application 20030236287A1, 2003.[9] (Confirms the existence and isolation of the specific isomer).
Sources
- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Bromination - Common Conditions [commonorganicchemistry.com]
- 4. Development of a green and regioselective aromatic bromination reaction for the undergraduate organic chemistry laboratory - American Chemical Society [acs.digitellinc.com]
- 5. digitalcommons.wku.edu [digitalcommons.wku.edu]
- 6. Bromoarene synthesis by bromination or substitution [organic-chemistry.org]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. US20030236287A1 - Positive allosteric modulators of the nicotinic acetylcholine receptor - Google Patents [patents.google.com]
An In-Depth Technical Guide to the Reactivity of the Aniline Group in 5-Bromo-2,4-dimethoxyaniline
Abstract: 5-Bromo-2,4-dimethoxyaniline is a highly functionalized aromatic amine that serves as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and high-performance materials.[1][2] Its chemical behavior is dictated by the complex interplay of a strongly activating amino group, two potent electron-donating methoxy groups, and a deactivating but ortho-, para-directing bromo substituent. This guide provides an in-depth analysis of the reactivity of the aniline group in this molecule, focusing on its electronic profile, nucleophilic character, propensity for electrophilic aromatic substitution, and its transformation into diazonium species. We offer field-proven insights and detailed experimental protocols to enable researchers, scientists, and drug development professionals to effectively utilize this compound in complex synthetic applications.
Molecular Structure and Electronic Profile
The reactivity of 5-Bromo-2,4-dimethoxyaniline is a direct consequence of the cumulative electronic effects of its substituents. A thorough understanding of these influences is critical for predicting and controlling its chemical transformations.
The core structure consists of an aniline scaffold with substituents at the 2, 4, and 5 positions. The lone pair of electrons on the aniline nitrogen atom is delocalized into the aromatic ring, a phenomenon known as the +M (mesomeric) or resonance effect.[3] This delocalization significantly increases the electron density of the ring, particularly at the ortho and para positions, making the molecule highly susceptible to electrophilic attack.[3][4]
Caption: Structure of 5-Bromo-2,4-dimethoxyaniline.
Analysis of Substituent Effects:
-
Amino (-NH₂) Group: This is a powerful activating group due to its strong electron-donating resonance effect (+M > -I). It directs incoming electrophiles to the ortho (C2, C6) and para (C4) positions.[3][5]
-
Methoxy (-OCH₃) Groups: Located at C2 and C4, these are also strong activating groups via resonance (+M > -I).[6] They reinforce the electron-donating nature of the system and direct electrophiles to their respective ortho and para positions.
-
Bromo (-Br) Group: Halogens are a unique class of substituents. While they are deactivating due to their strong electron-withdrawing inductive effect (-I), they are ortho-, para-directors because of a competing, albeit weaker, electron-donating resonance effect (+M).
The confluence of these effects makes the aromatic ring exceptionally electron-rich and thus highly reactive. The primary challenge in its functionalization is not a lack of reactivity, but rather controlling the reaction to achieve regioselectivity and prevent polysubstitution.[7]
Nucleophilic Reactivity of the Aniline Nitrogen
The lone pair of electrons on the nitrogen atom imparts nucleophilic and basic character to the molecule. While aromatic amines are generally weaker bases than aliphatic amines due to the delocalization of the lone pair into the ring, the presence of two electron-donating methoxy groups on 5-Bromo-2,4-dimethoxyaniline enhances the electron density on the nitrogen, making it more basic and nucleophilic than unsubstituted aniline.[3]
Acylation: A Key Protective Strategy
Acylation of the aniline group is a cornerstone reaction, not only for synthesizing amides but also as a critical protective strategy. The resulting acetanilide is significantly less reactive towards electrophiles than the parent aniline because the nitrogen lone pair is now delocalized over both the aromatic ring and the adjacent carbonyl group.[7] This moderation of reactivity is essential for achieving controlled, monosubstituted products in subsequent electrophilic aromatic substitution reactions.
Experimental Protocol: Acetylation of 5-Bromo-2,4-dimethoxyaniline
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 5-Bromo-2,4-dimethoxyaniline (1.0 eq) in glacial acetic acid.
-
Reagent Addition: Add acetic anhydride (1.1 eq) to the solution.
-
Reaction: Stir the mixture at room temperature for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Slowly pour the reaction mixture into a beaker of ice-cold water with stirring.
-
Precipitation & Isolation: The N-(5-bromo-2,4-dimethoxyphenyl)acetamide product will precipitate as a solid. Collect the solid by vacuum filtration.
-
Washing: Wash the collected solid thoroughly with cold water to remove residual acetic acid.
-
Drying: Dry the product in a vacuum oven to yield the final acetanilide.
Caption: Predicted regioselectivity for EAS on 5-Bromo-2,4-dimethoxyaniline.
Controlled Bromination via Amide Protection
Direct bromination of 5-Bromo-2,4-dimethoxyaniline would likely be uncontrollable. [7][8]By first converting the aniline to the less-activated acetanilide (as described in Section 2.1), a controlled monobromination at the C6 position can be achieved. Subsequent hydrolysis of the amide group regenerates the free amine, now with an additional substituent.
Experimental Protocol: Bromination and Deprotection
-
Bromination: Dissolve the N-(5-bromo-2,4-dimethoxyphenyl)acetamide (1.0 eq) in a suitable solvent like glacial acetic acid. Cool the solution in an ice bath.
-
Reagent Addition: Add a solution of bromine (1.0 eq) in acetic acid dropwise with stirring, maintaining the low temperature.
-
Reaction: Allow the reaction to stir at low temperature until TLC analysis indicates the consumption of the starting material.
-
Workup: Quench the reaction by adding an aqueous solution of sodium bisulfite to destroy excess bromine, followed by pouring the mixture into ice water.
-
Isolation: Collect the precipitated 2,5-dibromo-N-(2,4-dimethoxyphenyl)acetamide by vacuum filtration.
-
Hydrolysis (Deprotection): Reflux the isolated solid in an aqueous solution of hydrochloric acid or sodium hydroxide to hydrolyze the amide bond.
-
Final Isolation: After cooling, neutralize the solution to precipitate the final product, 2,6-Dibromo-5-bromo-2,4-dimethoxyaniline. Isolate by filtration, wash with water, and dry.
Diazotization and Sandmeyer Reactions
The conversion of the primary aromatic amine to a diazonium salt is one of the most powerful transformations in aromatic chemistry. The diazotization reaction, typically carried out in a strong acid with sodium nitrite at low temperatures (0–5 °C), converts the -NH₂ group into a highly versatile -N₂⁺ group, which can be subsequently displaced by a wide range of nucleophiles. [9] Experimental Protocol: Diazotization
Caution: Diazonium salts can be explosive when isolated and dry. It is imperative to keep them in solution at low temperatures and use them immediately in subsequent steps.
-
Acidic Solution: Suspend 5-Bromo-2,4-dimethoxyaniline (1.0 eq) in a mixture of a strong acid (e.g., 3M HCl or H₂SO₄) and water in a beaker, and cool to 0 °C in an ice-salt bath with vigorous stirring.
-
Nitrite Solution: Prepare a solution of sodium nitrite (1.05 eq) in a minimal amount of cold water.
-
Diazotization: Add the sodium nitrite solution dropwise to the aniline suspension, ensuring the temperature does not rise above 5 °C. The reaction is complete when a slight excess of nitrous acid is detected (test with starch-iodide paper).
-
Immediate Use: The resulting solution of the 5-bromo-2,4-dimethoxybenzenediazonium salt is now ready for use in subsequent reactions, such as Sandmeyer or azo coupling reactions.
Caption: General workflow for diazotization and subsequent Sandmeyer reaction.
Oxidation Reactions
Electron-rich anilines, particularly those with multiple activating groups like 5-Bromo-2,4-dimethoxyaniline, are highly susceptible to oxidation. [10]Exposure to air or common oxidizing agents can lead to the formation of complex, often colored, polymeric materials. [11]This sensitivity necessitates careful handling during synthesis and purification.
Key Considerations:
-
Inert Atmosphere: Whenever possible, reactions involving this aniline should be conducted under an inert atmosphere (e.g., nitrogen or argon) to minimize air oxidation.
-
Degassed Solvents: Using degassed solvents can further reduce the presence of dissolved oxygen.
-
Purification: During workup and purification (e.g., chromatography), rapid processing is recommended to limit exposure to air and light, which can promote degradation.
Summary of Reactivity
The reactivity of the aniline group in 5-Bromo-2,4-dimethoxyaniline is multifaceted. The following table summarizes its key chemical behaviors and the experimental considerations required to control them.
| Reaction Type | Reagents & Conditions | Key Characteristics & Causality | Experimental Considerations |
| Acylation | Acetic Anhydride, Acetic Acid | Nucleophilic attack by the amine. Forms a less reactive acetanilide, ideal for protecting the amino group. [7] | Straightforward reaction at room temperature. Product precipitates upon quenching in water. |
| Electrophilic Substitution | Electrophiles (e.g., Br₂ in Acetic Acid) | Highly activated ring leads to rapid reaction. Regioselectivity is directed to the C6 position. [3] | Must protect the amine as an acetanilide first to prevent polysubstitution and oxidation. |
| Diazotization | NaNO₂, aq. HCl/H₂SO₄, 0-5 °C | Converts the -NH₂ group into an excellent leaving group (-N₂⁺), enabling a wide range of substitutions. [9] | Diazonium salts are unstable. Must be prepared at low temperatures and used immediately in situ. |
| Oxidation | Air, Oxidizing Agents | The electron-rich nature of the molecule makes it prone to oxidation, leading to colored impurities and polymerization. [10] | Handle under an inert atmosphere. Use antioxidants or degassed solvents for sensitive applications. |
References
-
Reactions of Arylamines. Chemistry LibreTexts. [Link]
-
Understanding the Synthesis and Applications of 5-Bromo-2,4-difluoroaniline. [Link]
-
Anilines: Reactions, Reaction Mechanisms and FAQs. Allen. [Link]
-
Mechanism of reaction of p-bromo aniline I) diazotisation then undergo Sa... Filo. [Link]
-
Using electrophilic aromatic substitution theory what could cause the formation of para-bromoacetanilide... Quora. [Link]
-
Synthesis and characterization of poly(2,5-dimethoxyaniline) and poly(aniline-Co-2,5-dimethoxyaniline)... Indian Academy of Sciences. [Link]
-
Reactions of Aniline. Chemistry Steps. [Link]
-
Bromination of Aniline (video). Khan Academy. [Link]
-
Synthesis Ideas for 4-bromo,2,5-dimethoxybenzaldehyde. Sciencemadness Discussion Board. [Link]
-
2,4-Dimethoxyaniline | C8H11NO2 | CID 17652. PubChem - NIH. [Link]
-
EAS reactions of aniline | Amines | Grade 12 | Chemistry. Khan Academy - YouTube. [Link]
-
(E)-4-Bromo-N-(2,4-dimethoxybenzylidene)aniline. PMC - PubMed Central. [Link]
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Oxidation Potentials of Phenols and Anilines: Correlation Analysis of Electrochemical and Theoretical Values. The Royal Society of Chemistry. [Link]
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Methodological & Application
Application Notes and Protocols for 5-Bromo-2,4-dimethoxyaniline in Medicinal Chemistry
Introduction: The Strategic Value of a Multifunctional Scaffolding
In the landscape of modern drug discovery, the selection of a starting material is a critical decision that dictates the synthetic accessibility and ultimate diversity of a chemical library. 5-Bromo-2,4-dimethoxyaniline is a quintessential example of a strategic building block, offering medicinal chemists a trifecta of reactive sites that can be orthogonally functionalized. Its architecture—an electron-rich aniline core modulated by two methoxy groups, a synthetically versatile bromine atom, and a nucleophilic amino group—positions it as an ideal scaffold for the synthesis of complex molecules targeting a range of therapeutic areas.
The electron-donating nature of the methoxy groups activates the aromatic ring, influencing its reactivity and the conformational presentation of its derivatives. The bromine atom at the 5-position serves as a robust handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, or alkyl substituents. This is a cornerstone of modern medicinal chemistry, allowing for systematic exploration of structure-activity relationships (SAR).[1] Simultaneously, the aniline nitrogen provides a classical site for acylation, sulfonylation, and alkylation, facilitating the construction of amide and sulfonamide linkages prevalent in many approved drugs.
This guide provides an in-depth exploration of 5-Bromo-2,4-dimethoxyaniline as a foundational reagent. We will move beyond simple reaction schemes to discuss the causality behind procedural choices, present detailed, field-tested protocols for its key transformations, and illustrate its potential in the design of targeted therapies, particularly kinase inhibitors and other anticancer agents.
Physicochemical Properties and Safe Handling
Before commencing any experimental work, a thorough understanding of the reagent's properties and safety requirements is paramount.
| Property | Value |
| Chemical Formula | C₈H₁₀BrNO₂ |
| Molar Mass | 232.08 g/mol |
| Appearance | Off-white to light brown crystalline powder |
| Melting Point | 98-102 °C |
| CAS Number | 169883-36-7 |
Safety and Handling:
Substituted anilines as a class require careful handling due to potential toxicity. Always consult the most current Safety Data Sheet (SDS) before use.[2]
-
Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).[3]
-
Engineering Controls: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[2][3]
-
Toxicological Hazards: This compound is harmful if swallowed and may be toxic if it comes into contact with skin or is inhaled.[2] It may cause skin and eye irritation.[4][5] Prolonged or repeated exposure may cause organ damage.[2]
-
First Aid:
-
Ingestion: If swallowed, rinse mouth and call a poison center or doctor immediately. Do not induce vomiting.[2][6]
-
Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.[2][4]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[4][5]
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[2][4]
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4][5]
Core Applications in Drug Discovery
The utility of 5-Bromo-2,4-dimethoxyaniline is most prominently demonstrated in its role as a precursor to potent and selective bioactive agents.
A Privileged Scaffold for Kinase Inhibitors
Protein kinases are a major class of drug targets, particularly in oncology. Many successful kinase inhibitors feature an aniline or anilino-heterocycle core that anchors the molecule in the ATP-binding pocket of the enzyme. The 4-anilinoquinazoline scaffold, for instance, is found in several FDA-approved drugs that target the epidermal growth factor receptor (EGFR).[7]
5-Bromo-2,4-dimethoxyaniline provides the foundational aniline moiety. The bromine atom is the key to diversification, allowing chemists to append various groups that can interact with specific regions of the kinase active site, thereby tuning potency and selectivity. For example, derivatives of this scaffold have been explored as inhibitors for fibroblast growth factor receptor-1 (FGFR1), a target in non-small cell lung cancer.[8]
The general strategy involves using the aniline nitrogen to form a bond with a heterocyclic core (like a quinazoline or pyrimidine) and then using the bromine atom to introduce diversity via cross-coupling, as illustrated in the workflow below.
Caption: Simplified catalytic cycle for the Suzuki reaction.
Detailed Step-by-Step Protocol:
-
Reaction Setup: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add 5-Bromo-2,4-dimethoxyaniline (1.0 equiv.), the desired arylboronic acid or ester (1.2-1.5 equiv.), and a suitable base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃, 2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if necessary, a ligand (e.g., SPhos, XPhos, 4-10 mol%). Using a pre-catalyst like [Pd(SPhos)Cl]₂ can improve reproducibility.
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This is critical as the Pd(0) catalyst is oxygen-sensitive.
-
Solvent Addition: Add degassed solvent(s). A common choice is a mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O 4:1, or Toluene/EtOH/H₂O). The concentration is typically around 0.1 M with respect to the limiting reagent.
-
Reaction: Heat the mixture with vigorous stirring. The optimal temperature is typically between 80-110 °C. [9]Microwave irradiation can often shorten reaction times significantly.
-
Monitoring: Track the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Cool the reaction to room temperature.
-
Dilute with an organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer sequentially with water and then brine to remove the inorganic base and salts. [9] * Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. [9]8. Purification: Purify the crude residue via flash column chromatography on silica gel, using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).
-
Typical Reagent Combinations:
| Catalyst | Ligand | Base | Solvent System | Temperature (°C) |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 |
| Pd₂(dba)₃ | XPhos | K₂CO₃ | 1,4-Dioxane/H₂O | 100 |
| Pd(PPh₃)₄ | (None) | Na₂CO₃ | DME/H₂O | 90 |
Protocol 2: Buchwald-Hartwig Amination
This reaction forms a new carbon-nitrogen bond at the 5-position, coupling the aniline scaffold with a primary or secondary amine. This is invaluable for accessing structures where a nitrogen linkage is key to the pharmacophore.
Causality: Similar to the Suzuki reaction, the Buchwald-Hartwig amination relies on a Pd(0) catalytic cycle. [10]The key difference is that after oxidative addition, the palladium complex reacts with the amine in the presence of a strong, non-nucleophilic base (like NaOtBu or LHMDS). The base is critical for deprotonating the amine or the amine-palladium complex to facilitate the final reductive elimination step that forms the C-N bond. [3]
Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
Detailed Step-by-Step Protocol:
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and a bulky phosphine ligand (e.g., BINAP, DavePhos, 2-5 mol%) to an oven-dried Schlenk tube or vial with a stir bar.
-
Reagent Addition: Add the base (e.g., NaOtBu or Cs₂CO₃, 1.4-2.0 equiv.), followed by 5-Bromo-2,4-dimethoxyaniline (1.0 equiv.) and the amine coupling partner (1.2-1.5 equiv.).
-
Inert Atmosphere: If not in a glovebox, seal the vessel and immediately evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane, or THF) via syringe. The concentration is typically 0.1-0.2 M.
-
Reaction: Heat the mixture with vigorous stirring. Temperatures can range from 80 °C to 120 °C. [3]Monitor the reaction by LC-MS.
-
Work-up:
-
Cool the reaction to room temperature and quench carefully by adding saturated aqueous NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
-
Purification: Purify the crude material using flash column chromatography (silica gel or, if the product is basic, a reverse-phase or amine-functionalized silica may be necessary).
Protocol 3: N-Acylation (Amide Bond Formation)
This is a fundamental transformation of the aniline's amino group.
Causality: The nucleophilic nitrogen of the aniline attacks the electrophilic carbonyl carbon of an acyl chloride or anhydride. A mild base is typically used to scavenge the HCl or carboxylic acid byproduct, driving the reaction to completion.
Detailed Step-by-Step Protocol:
-
Setup: Dissolve 5-Bromo-2,4-dimethoxyaniline (1.0 equiv.) in a suitable aprotic solvent like dichloromethane (DCM) or THF in a round-bottom flask with a stir bar.
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5-2.0 equiv.). Cool the mixture to 0 °C in an ice bath.
-
Acylating Agent: Slowly add the acyl chloride or anhydride (1.1 equiv.) dropwise via syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor by TLC.
-
Work-up:
-
Dilute the reaction mixture with DCM.
-
Wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
-
Purification: The crude product is often pure enough for the next step, but can be purified by recrystallization or flash chromatography if necessary.
Illustrative SAR Data
To demonstrate the application of these protocols, consider a hypothetical project targeting a cancer-relevant kinase. Starting from 5-Bromo-2,4-dimethoxyaniline, a series of analogs could be synthesized via Suzuki coupling to probe a specific pocket of the ATP-binding site.
| Compound ID | R Group (at 5-position) | Synthesis Protocol | Kinase X IC₅₀ (nM) |
| BDMA-01 | Phenyl | Suzuki | 850 |
| BDMA-02 | 4-Fluorophenyl | Suzuki | 420 |
| BDMA-03 | 3-Pyridyl | Suzuki | 150 |
| BDMA-04 | 4-(Morpholino)phenyl | Suzuki | 75 |
| BDMA-05 | N-benzylamine | Buchwald-Hartwig | >10,000 |
This is representative data for illustrative purposes only.
This table demonstrates a clear SAR trend: introducing a hydrogen bond acceptor (pyridine in BDMA-03 ) and a group capable of forming polar interactions (morpholine in BDMA-04 ) at the 5-position significantly improves inhibitory potency against the target kinase.
Conclusion
5-Bromo-2,4-dimethoxyaniline is far more than a simple chemical intermediate; it is a highly enabling scaffold for modern medicinal chemistry. Its strategically placed functional groups allow for the application of powerful synthetic methodologies like Suzuki and Buchwald-Hartwig couplings, facilitating the rapid generation of diverse and complex molecular architectures. The protocols and principles outlined in this guide provide a robust framework for researchers to leverage this versatile building block in the design and synthesis of the next generation of therapeutic agents.
References
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- 5-bromo-2,4-dimethoxyaniline | 169883-36-7 | UGA88336.Biosynth.
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- Medicinal chemistry for 2020.PMC.
- Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity.PMC.
- SAFETY DATA SHEET - 3,4-Dimethoxyaniline.Fisher Scientific.
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- Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine.Benchchem.
- Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands.Royal Society of Chemistry.
- Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer.Taylor & Francis Online.
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- Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs.PMC.
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- SAFETY DATA SHEET - 2,4-Dimethoxy-5-bromoaniline.Sigma-Aldrich.
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- Safety D
- 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB P
- Synthesis of Bromo Aniline derivatives and an insilico approach against HSP90 chaperone.
- The Suzuki Reaction - Chem 115.Myers Research Group, Harvard University.
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- Molecular Filters in Medicinal Chemistry.MDPI.
- Buchwald-Hartwig Coupling.Organic Synthesis.
- Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin.Rose-Hulman Institute of Technology.
- Synthesis of Bromo Aniline derivatives and an insilico approach against HSP90 chaperone.Innovare Academic Sciences.
- Top 4 Anti-cancer Agents in Medicinal Chemistry papers published in 1969.SciSpace.
- Synthesis of Biologically Active Molecules through Multicomponent Reactions.PMC.
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- Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesyl
- Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs.Semantic Scholar.
- Synthesis, biological evaluation and molecular modelling studies of 4-anilinoquinazoline derivatives as protein kinase inhibitors.
- Antineoplastic agents. 487. Synthesis and biological evaluation of the antineoplastic agent 3,4-methylenedioxy-5,4'-dimethoxy-3'-amino-Z-stilbene and derived amino acid amides.PubMed.
- Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents.Journal of Experimental and Clinical Pharmacology.
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Application Notes & Protocols for the Development of Antitumor Agents from 5-Bromo-2,4-dimethoxyaniline Derivatives
Abstract: The pursuit of novel therapeutic agents remains a cornerstone of oncological research. Scaffold-based drug discovery, which utilizes a core molecular structure as a template for generating a library of potential drug candidates, is a highly effective strategy in this endeavor.[1][2] Aniline derivatives, in particular, represent a class of "privileged structures" due to their versatile chemical reactivity and proven track record in approved therapeutics. This guide focuses on the 5-bromo-2,4-dimethoxyaniline scaffold, a promising starting point for developing potent antitumor agents. The strategic placement of a bromine atom and two methoxy groups offers a unique combination of steric and electronic properties that can be exploited to achieve high-affinity interactions with various biological targets, including protein kinases and tubulin.[3][4][5]
This document provides a comprehensive, field-proven framework for researchers, scientists, and drug development professionals. We will detail the strategic rationale, step-by-step protocols for synthesis and biological evaluation, and a clear roadmap for advancing a lead compound from initial screening to preclinical validation.
Strategic Framework: From Scaffold to Preclinical Candidate
The development of a novel antitumor agent is a multi-stage process that requires a logical and iterative workflow. The journey from the initial scaffold to a viable preclinical candidate involves chemical synthesis, robust biological screening, and data-driven optimization.
1.1 Rationale for the 5-Bromo-2,4-dimethoxyaniline Scaffold
The selection of 5-bromo-2,4-dimethoxyaniline as a starting scaffold is based on several key medicinal chemistry principles:
-
Aniline Moiety: The primary amine group (-NH₂) is a versatile chemical handle, allowing for the straightforward synthesis of a wide array of derivatives, including amides, sulfonamides, and heterocyclic compounds like quinazolines.[4][5][6]
-
Dimethoxy Substitution: The methoxy groups at positions 2 and 4 are electron-donating, which can modulate the reactivity of the aniline and influence the overall electronic profile of the molecule. They can also form critical hydrogen bonds with amino acid residues in target protein binding pockets.
-
Bromo Substitution: The bromine atom at position 5 is a lipophilic, electron-withdrawing group. Its presence can enhance membrane permeability and introduce specific halogen bonding interactions, which are increasingly recognized for their role in improving ligand-protein binding affinity.[7] Furthermore, bromo-substituted compounds have shown potent activity as tubulin polymerization inhibitors.[5]
1.2 Overall Development Workflow
The process begins with the synthesis of a focused library of derivatives, followed by a cascade of in vitro assays to identify "hits." These hits are then optimized through structure-activity relationship (SAR) studies to generate a "lead" compound with improved potency and drug-like properties, which is ultimately tested in vivo.
Caption: High-level workflow for antitumor drug development.
Synthesis and Characterization Protocols
The foundational step is the chemical modification of the starting scaffold. Here, we provide a representative protocol for the synthesis of a sulfonamide derivative, a common class of kinase inhibitors.
Protocol 2.1: Synthesis of N-(5-bromo-2,4-dimethoxyphenyl)benzenesulfonamide
This protocol describes the reaction of 5-bromo-2,4-dimethoxyaniline with benzenesulfonyl chloride.
Materials:
-
5-Bromo-2,4-dimethoxyaniline (CAS: 169883-36-7)[8]
-
Benzenesulfonyl chloride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen inlet, dropping funnel, separatory funnel
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (HPLC grade)
Procedure:
-
Reaction Setup: To a clean, dry 100 mL round-bottom flask under a nitrogen atmosphere, add 5-bromo-2,4-dimethoxyaniline (1.0 eq). Dissolve it in anhydrous DCM (approx. 20 mL). Cool the flask to 0°C in an ice bath.
-
Rationale: An inert atmosphere prevents potential side reactions, and cooling the reaction controls the exothermicity of the acylation.
-
-
Addition of Base: Add anhydrous pyridine (1.5 eq) to the solution. Stir for 5 minutes.
-
Rationale: Pyridine acts as a base to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards product formation.
-
-
Sulfonyl Chloride Addition: Dissolve benzenesulfonyl chloride (1.1 eq) in a small volume of anhydrous DCM and add it dropwise to the reaction mixture over 15 minutes using a dropping funnel.
-
Rationale: Slow, dropwise addition prevents a rapid, uncontrolled reaction and minimizes the formation of undesired side products.
-
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.
-
Workup - Quenching: Once complete, carefully quench the reaction by adding 1M HCl (20 mL) and transfer the mixture to a separatory funnel.
-
Workup - Extraction: Separate the layers. Wash the organic layer sequentially with 1M HCl (2x 20 mL), water (1x 20 mL), saturated NaHCO₃ solution (2x 20 mL), and finally brine (1x 20 mL).[6]
-
Rationale: The acid wash removes excess pyridine. The bicarbonate wash removes any remaining acidic impurities. The brine wash helps to remove residual water from the organic layer.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
-
Final Product: Combine the pure fractions and remove the solvent in vacuo to yield the final product as a solid. Determine the yield and proceed to characterization.
Protocol 2.2: Physicochemical Characterization To ensure the identity and purity of the synthesized compounds, a full suite of analytical techniques is required.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure.
-
Mass Spectrometry (MS): Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the molecular weight and assess purity. High-Resolution Mass Spectrometry (HRMS) to confirm the elemental composition.
-
Purity Analysis: High-Performance Liquid Chromatography (HPLC) to determine purity, which should be >95% for biological testing.
In Vitro Biological Evaluation Protocols
Once a library of pure compounds is established, the next critical phase is to assess their biological activity.
Protocol 3.1: Cell Viability Screening via MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method to assess the metabolic activity of cells, which serves as a proxy for cell viability.[9][10]
Materials:
-
Human cancer cell lines (e.g., MCF-7 breast adenocarcinoma, HeLa cervical carcinoma, A549 lung carcinoma)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Test compounds dissolved in DMSO (10 mM stock)
-
MTT reagent (5 mg/mL in PBS)[11]
-
Solubilization solution (e.g., 40% DMF, 16% SDS, 2% acetic acid, pH 4.7)[11]
-
96-well flat-bottom plates, multichannel pipette, incubator (37°C, 5% CO₂), microplate reader
Procedure:
-
Cell Seeding: Harvest logarithmically growing cells using trypsin. Resuspend cells in a complete medium and perform a cell count. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.
-
Rationale: A 24-hour pre-incubation ensures cells have recovered from trypsinization and are in a healthy, proliferative state before drug exposure.
-
-
Compound Treatment: Prepare serial dilutions of the test compounds in a complete medium from the 10 mM DMSO stock. The final DMSO concentration in the well should not exceed 0.5% to avoid solvent toxicity. Add 100 µL of the diluted compound solutions to the wells. Include "vehicle control" (medium with DMSO) and "untreated control" wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO₂.
-
MTT Addition: After the incubation period, carefully remove the medium and add 100 µL of fresh medium plus 10 µL of MTT solution (final concentration 0.45 mg/mL) to each well.[11] Incubate for 2-4 hours.
-
Rationale: Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt into insoluble purple formazan crystals.
-
-
Solubilization: Add 100 µL of the solubilization solution to each well.[11] Mix thoroughly by gentle pipetting to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the data to determine the half-maximal inhibitory concentration (IC₅₀), the concentration at which 50% of cell growth is inhibited.
Data Presentation: IC₅₀ Values of Representative Derivatives
| Compound ID | Modification on Scaffold | IC₅₀ (µM) vs. MCF-7 | IC₅₀ (µM) vs. HeLa | IC₅₀ (µM) vs. A549 |
| LEAD-01 | Benzenesulfonamide | 5.2 | 7.8 | 6.1 |
| LEAD-02 | 4-Fluorobenzenesulfonamide | 2.1 | 3.5 | 2.9 |
| LEAD-03 | 4-Nitrobenzamide | 15.8 | 22.4 | 18.3 |
| Doxorubicin | Positive Control | 0.8 | 1.1 | 0.9 |
Note: Data are hypothetical and for illustrative purposes.
Protocol 3.2: Mechanism of Action - Apoptosis Detection
Compounds that demonstrate significant cytotoxicity (e.g., IC₅₀ < 10 µM) should be investigated further to determine their mechanism of cell death. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents.[12][13]
Caption: Simplified overview of apoptotic signaling pathways.
Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[14]
Materials:
-
Cells treated with the test compound (at its IC₅₀ and 2x IC₅₀ concentrations) for 24 hours.
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer).
-
Flow cytometer.
Procedure:
-
Cell Preparation: Collect both adherent and floating cells from the culture plate. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the cells by flow cytometry within one hour.
-
Rationale: In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane, where it is bound by fluorescently labeled Annexin V. Propidium Iodide (PI) is a nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells.
-
-
Interpretation:
-
Annexin V- / PI-: Live cells.
-
Annexin V+ / PI-: Early apoptotic cells.
-
Annexin V+ / PI+: Late apoptotic or necrotic cells.
-
Structure-Activity Relationship (SAR) and Lead Optimization
SAR analysis is a critical, iterative process where the biological activity data from the initial library are used to guide the synthesis of new, improved derivatives.[7] The goal is to identify the chemical features that enhance potency and selectivity while minimizing off-target effects.
Example SAR Table:
| Compound ID | R Group (at 4-position of benzenesulfonyl) | IC₅₀ (µM) vs. MCF-7 | SAR Insight |
| LEAD-01 | -H | 5.2 | Baseline activity. |
| LEAD-02 | -F (Fluoro) | 2.1 | Small, electron-withdrawing group improves potency. |
| LEAD-04 | -Cl (Chloro) | 2.5 | Similar improvement to fluoro, suggesting halogen is beneficial. |
| LEAD-05 | -CH₃ (Methyl) | 8.9 | Small, electron-donating group reduces potency. |
| LEAD-06 | -OCH₃ (Methoxy) | 12.1 | Bulky, electron-donating group is poorly tolerated. |
Note: Data are hypothetical and for illustrative purposes.
From these hypothetical data, a clear trend emerges: small, electron-withdrawing halogens at the 4-position of the benzenesulfonyl ring are beneficial for activity. This insight directs the next round of synthesis to further explore substitutions at this position.
In Vivo Preclinical Validation
A lead compound with high in vitro potency, a confirmed mechanism of action, and favorable preliminary safety data can be advanced to in vivo testing. The human tumor xenograft mouse model is a standard for evaluating anticancer efficacy.[15][16]
Conceptual Protocol: Human Tumor Xenograft Model
Model:
-
Athymic nude or SCID mice (immunocompromised to prevent rejection of human tumors).
-
Human cancer cells (e.g., MCF-7) are implanted subcutaneously.
Caption: Workflow for a typical in vivo xenograft study.
Procedure Outline:
-
Tumor Implantation: Subcutaneously inject ~5 million MCF-7 cells mixed with Matrigel into the flank of each mouse.
-
Tumor Growth and Grouping: Monitor tumor growth. When tumors reach an average volume of 100-150 mm³, randomize the animals into treatment groups (e.g., Vehicle control, Lead Compound at two dose levels, Positive Control).
-
Drug Administration: Administer the lead compound via a clinically relevant route (e.g., oral gavage or intraperitoneal injection) on a predetermined schedule (e.g., daily for 21 days).
-
Monitoring: Measure tumor volume with calipers and record animal body weight 2-3 times per week. Body weight is a key indicator of toxicity.
-
Endpoint: At the end of the study, euthanize the animals, excise the tumors, and weigh them. The primary endpoint is Tumor Growth Inhibition (TGI).
References
-
Title: Design and synthesis of new antitumor agents with the 1,7-epoxycyclononane framework. Study of their anticancer action mechanism by a model compound. Source: PubMed URL: [Link]
-
Title: Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. Source: PMC URL: [Link]
-
Title: In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives. Source: PMC URL: [Link]
-
Title: Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors. Source: Bentham Science URL: [Link]
- Title: Method for synthesizing 2,4-dimethoxyaniline.
-
Title: Development of Potential Antitumor Agents from the Scaffolds of Plant-Derived Terpenoid Lactones. Source: PubMed URL: [Link]
-
Title: Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. Source: MDPI URL: [Link]
-
Title: 4-Anilinoquinazoline Derivatives with Epidermal Growth Factor Receptor Inhibitor Activity. Source: National Library of Medicine URL: [Link]
-
Title: Synthesis and Anticancer Activities of Novel 1,4-Disubstituted Phthalazines. Source: MDPI URL: [Link]
-
Title: Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. Source: National Library of Medicine URL: [Link]
-
Title: In Vivo Pharmacology Models for Cancer Target Research. Source: PubMed URL: [Link]
-
Title: Cell Viability Assays - Assay Guidance Manual. Source: NCBI Bookshelf URL: [Link]
-
Title: Editorial: Natural compounds as scaffolds for the discovery of new anti-cancer drugs: Focus on terpenoids and flavonoids. Source: Frontiers URL: [Link]
-
Title: A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds. Source: PMC URL: [Link]
-
Title: In Vivo Oncology Models for Drug Discovery. Source: Eurofins Discovery URL: [Link]
-
Title: Detection of apoptosis : A review of conventional and novel techniques. Source: RSC Publishing URL: [Link]
Sources
- 1. Development of Potential Antitumor Agents from the Scaffolds of Plant-Derived Terpenoid Lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Editorial: Natural compounds as scaffolds for the discovery of new anti-cancer drugs: Focus on terpenoids and flavonoids [frontiersin.org]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. 4-Anilinoquinazoline Derivatives with Epidermal Growth Factor Receptor Inhibitor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Anticancer Activities of Novel 1,4-Disubstituted Phthalazines [mdpi.com]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. CAS 169883-36-7 | 5-Bromo-2,4-dimethoxyaniline - Synblock [synblock.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. broadpharm.com [broadpharm.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Design and synthesis of new antitumor agents with the 1,7-epoxycyclononane framework. Study of their anticancer action mechanism by a model compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. blog.cellsignal.com [blog.cellsignal.com]
- 14. Detection of apoptosis : A review of conventional and novel techniques - Analytical Methods (RSC Publishing) DOI:10.1039/C0AY00247J [pubs.rsc.org]
- 15. In Vivo Pharmacology Models for Cancer Target Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
Troubleshooting & Optimization
improving the yield of 5-Bromo-2,4-dimethoxyaniline synthesis
Technical Support Guide: Synthesis of 5-Bromo-2,4-dimethoxyaniline
Case ID: SYN-5BDMA-YIELD-OPT Status: Active Assigned Specialist: Senior Application Scientist, Organic Synthesis Division[1]
Executive Summary & Strategic Analysis
The Core Challenge:
The synthesis of 5-Bromo-2,4-dimethoxyaniline is frequently plagued by poor regioselectivity.[1][2] Researchers attempting direct bromination of 2,4-dimethoxyaniline often encounter low yields because the amino group (
The Solution: To maximize yield and purity, you must bypass the directing power of the amine.[1] The most robust protocol is a "Scaffold-First" approach : establishing the bromine and methoxy pattern on the benzene ring before introducing the nitrogen functionality.[1]
This guide details the Nitration-Reduction Route , which utilizes the cooperative directing effects of the methoxy groups to install the nitrogen exactly where needed, ensuring >90% regioselectivity.[1]
Reaction Pathway Visualization
The following flowchart illustrates the recommended "Scaffold-First" pathway (Route A) versus the problematic direct bromination (Route B).
Figure 1: Comparative pathways. Route A (Blue/Green) utilizes cooperative directing effects for high yield.[1] Route B (Red) suffers from competing directing groups.
Optimized Experimental Protocol (Route A)
This protocol assumes the starting material 1-Bromo-2,4-dimethoxybenzene (commercially available or synthesized from resorcinol dimethyl ether).[1]
Step 1: Regioselective Nitration
Objective: Install the nitro group at position 5.[1] Mechanism: The bromine at C1 is deactivating.[1] The methoxy groups at C2 and C4 are activating.[1] Position 5 is activated by both methoxy groups (para to C2, ortho to C4).[1] Position 3 is sterically crowded (sandwiched between two methoxy groups).[1] Position 6 is deactivated by the ortho-bromo group.[1] Therefore, substitution occurs almost exclusively at C5.[1]
| Parameter | Specification |
| Reagents | 1-Bromo-2,4-dimethoxybenzene (1.0 eq), HNO₃ (70%, 1.1 eq), Glacial Acetic Acid (Solvent) |
| Temperature | 0°C to 10°C (Ice bath control is critical) |
| Time | 1–2 Hours |
| Expected Yield | 85–92% |
Procedure:
-
Dissolve 1-Bromo-2,4-dimethoxybenzene in glacial acetic acid (5 mL per gram of substrate).
-
Cool the solution to 0–5°C.
-
Add HNO₃ dropwise over 30 minutes. Note: Maintain temp <10°C to prevent di-nitration.
-
Stir for 1 hour. A yellow precipitate (the nitro compound) usually forms.[1]
-
QC Check: ¹H NMR should show two singlet aromatic protons. If the protons are doublets, you have the wrong isomer (likely 6-nitro).[1]
Step 2: Selective Reduction
Objective: Convert the nitro group to the amine without de-halogenating (losing the bromine).[1]
Critical Warning: Avoid catalytic hydrogenation with Pd/C if possible, as this often leads to hydrodebromination (loss of Br).[1] Iron (Fe) or Tin(II) Chloride (
| Parameter | Specification |
| Reagents | Nitro intermediate (1.0 eq), Iron Powder (3.0 eq), NH₄Cl (catalytic), Ethanol/Water (3:[1]1) |
| Temperature | Reflux (70–80°C) |
| Time | 2–4 Hours |
| Expected Yield | 80–88% |
Procedure:
-
Suspend the nitro intermediate in Ethanol/Water.[1]
-
Add Iron powder and NH₄Cl.[1]
-
Heat to reflux with vigorous stirring.
-
Monitor by TLC (Product will be more polar/fluorescent).[1]
-
Filter hot through Celite to remove iron residues.[1]
-
Concentrate the filtrate and recrystallize from Ethanol/Hexane.[1]
Troubleshooting Guide & FAQs
Q1: I am using the direct bromination method (NBS on 2,4-dimethoxyaniline). Why is my yield low?
Diagnosis: You are fighting thermodynamics. The amino group directs to position 6 (
-
Protect the Amine: Acetylate the amine (
) to form the acetanilide.[1] The amide is bulkier and less activating, allowing the methoxy groups to direct bromination to position 5.[1] However, the Nitration route (Section 3) is still superior.[1] -
Switch Route: Adopt the nitration protocol described above.
Q2: During the reduction step, I lost my bromine atom (product is 2,4-dimethoxyaniline). What happened?
Diagnosis: You likely used Hydrogen gas (
-
Iron (Fe) / Acetic Acid or NH₄Cl: Mild, preserves halogens.[1]
-
Stannous Chloride (
): Very selective for nitro groups in the presence of halides.[1] -
Sodium Dithionite (
): Works well under mild basic conditions.[1]
Q3: My product is turning purple/black upon storage. Is it decomposing?
Diagnosis: Electron-rich anilines like 5-Bromo-2,4-dimethoxyaniline are prone to oxidation by air (forming quinone-imines).[1] Corrective Action:
-
Storage: Store under Argon/Nitrogen at -20°C in an amber vial.
-
Salt Formation: Convert the free base to the Hydrochloride salt (treat with HCl/Ether).[1] The salt form is significantly more stable against oxidation and can be stored at room temperature.[1]
Q4: How do I distinguish the 5-bromo isomer from the 6-bromo isomer using NMR?
Answer:
-
5-Bromo-2,4-dimethoxyaniline (Target): The two aromatic protons are at positions 3 and 6.[1] They are para to each other.
-
Coupling: Para-coupling is negligible (
Hz).[1] You will see two singlets .
-
-
6-Bromo-2,4-dimethoxyaniline (Impurity): The protons are at positions 3 and 5.[1] They are meta to each other.
-
Coupling: Meta-coupling is distinct (
Hz).[1] You will see two doublets .
-
References
-
Regioselectivity in Electrophilic Aromatic Substitution
-
Synthesis of Brominated Alkoxybenzenes
-
Chemoselective Reduction of Nitroarenes
-
Compound Data & Safety (5-Bromo-2,4-dimethoxyaniline)
Sources
Technical Support Center: Regioselective Bromination of Dimethoxyanilines
Ticket System Status: [ONLINE] Topic: Troubleshooting Regioselectivity & Oxidation in Electron-Rich Anilines Support Tier: Level 3 (Senior Application Scientist)
The Core Challenge: The "Activation Trap"
You are likely here because your reaction flask contains a black tarry mixture instead of a crystalline aryl bromide, or your LC-MS shows a frustrating mix of mono-, di-, and tri-brominated species.
The Root Cause: Dimethoxyanilines are "super-activated" substrates. The amino group (
-
Thermodynamic Issue: The ring is so electron-rich that it reacts with bromine faster than the reagents can be mixed, leading to localized high concentrations and polybromination.
-
Oxidative Issue: These substrates have very low oxidation potentials. Standard brominating agents often act as oxidants, stripping electrons to form radical cations, which polymerize into "aniline blacks" (tars) or form iminoquinones.
Diagnostic Module: Identify Your Failure Mode
Before selecting a protocol, diagnose your specific issue using the table below.
| Symptom | Diagnosis | Likely Cause | Immediate Fix |
| Black/Purple Tar | Oxidative Decomposition | Reagent is too strong (e.g., | Switch to NBS or TBATB . Lower temp to -10°C. inert atmosphere ( |
| Polybromination | "Runaway" Activation | Reaction kinetics are too fast. Localized excess of reagent.[1] | Dilute reaction (0.05 M). Add reagent dropwise over 2 hrs. Use Amine Protection . |
| Wrong Isomer | Steric/Electronic Conflict | Competing directing groups. The | Protect the amine (Acetyl/Boc) to alter steric bulk and directing power. |
| Incomplete Rxn | Reagent Quenching | HBr byproduct is protonating the aniline, deactivating it ( | Add a non-nucleophilic base (e.g., |
Strategic Decision Tree
Do not proceed blindly. Use this logic flow to select the correct synthetic route.
Figure 1: Decision matrix for selecting the optimal bromination protocol based on substrate sensitivity and purity requirements.
Isomer-Specific Regioselectivity Guide
Understanding where the bromine goes is critical. The vectors below explain the competition between the
Case A: 2,5-Dimethoxyaniline
-
Target: 4-Bromo-2,5-dimethoxyaniline.
-
Analysis:
- directs ortho (C2, C6) and para (C4).
-
2-OMe directs para to C5 (blocked) and ortho to C1/C3.
-
5-OMe directs para to C2 and ortho to C4/C6.
-
Outcome: The cooperative effect of the
(para) and 5-OMe (ortho) makes C4 the dominant site. -
Risk: C6 is also activated (ortho to amine). If C4 is sterically hindered, C6 becomes a major impurity.
Case B: 3,4-Dimethoxyaniline (Veratridine Precursor)
-
Target: 6-Bromo-3,4-dimethoxyaniline.
-
Analysis:
- directs ortho (C2, C6) and para (C4 - blocked by OMe).
-
Conflict: C2 is ortho to amine and ortho to 3-OMe (Steric "Valley of Death"). C6 is ortho to amine and para to 3-OMe.
-
Outcome: C6 is the exclusive product due to steric crowding at C2.
Case C: 3,5-Dimethoxyaniline (The Problem Child)
-
Target: 4-Bromo-3,5-dimethoxyaniline.
-
Analysis:
-
Symmetric molecule. C2 and C6 are chemically equivalent.
-
C4 is para to
and ortho to two OMe groups.
-
-
The Trap: While electronic effects favor C4, the steric bulk of two flanking methoxy groups makes C4 difficult to access. This often forces the reaction to C2/C6 or results in 2,6-dibromination because once the first bromine adds, the ring is still highly activated.
-
Solution: You must use the Protection Strategy (Route C) for this substrate to increase the steric bulk of the amine, forcing the reaction to the sterically crowded C4 position is difficult; actually, protecting the amine (
) makes it less activating, but the steric bulk of the acetyl group blocks C2/C6, thereby helping direct to C4 despite the methoxy crowding.
Validated Protocols
Protocol A: Mild Direct Bromination (NBS)
Best for: 2,5-dimethoxyaniline and 3,4-dimethoxyaniline.
Reagents:
-
Substrate (1.0 equiv)
-
N-Bromosuccinimide (NBS) (1.05 equiv) - Recrystallize from water before use! Old NBS turns yellow and causes oxidation.
-
Solvent: Acetonitrile (MeCN) or DMF (anhydrous).
Procedure:
-
Dissolve substrate in MeCN (0.1 M concentration) under Argon.
-
Cool to -10°C (Ice/Salt bath).
-
Dissolve NBS in a minimal amount of MeCN.
-
Critical Step: Add NBS solution dropwise over 60 minutes . Do not rush.
-
Monitor by TLC. If the reaction stalls, do not add excess NBS immediately; check pH. If acidic, add solid
. -
Workup: Quench with 10%
(sodium thiosulfate) to remove bromine. Extract with EtOAc.[2]
Protocol B: The "Green" Selectivity Method (TBATB)
Best for: High-value substrates requiring mono-selectivity.
Reagents:
-
Tetrabutylammonium Tribromide (TBATB) (1.0 equiv).[1]
-
Solvent: Methanol/Dichloromethane (1:1).
Mechanism: TBATB releases
Procedure:
-
Dissolve aniline in MeOH/DCM.
-
Add solid TBATB in one portion at 0°C.
-
Stir for 30 mins. The orange color of the reagent will fade as it is consumed.
-
Advantage: The byproduct is Tetrabutylammonium bromide (TBAB), which is water-soluble and easily washed away.
Protocol C: The Protection Strategy (The "Nuclear Option")
Best for: 3,5-dimethoxyaniline or when absolute regiocontrol is required.
Step 1: Protection
-
React aniline with Acetic Anhydride (
) in DCM with . -
Result: Formation of Acetanilide.[3] The amide group is a weaker activator than amine and much bulkier.[4]
Step 2: Bromination
-
Substrate: Dimethoxyacetanilide.
-
Reagent: NBS in Acetic Acid (AcOH).
-
Why AcOH? It promotes the specific electrophilic species and stabilizes the intermediate.
-
Stir at Room Temp. The steric bulk of the acetyl group shields the ortho positions (relative to N), forcing substitution to the para position.
Step 3: Deprotection
-
Reflux in EtOH/HCl (6M) for 2 hours.
-
Neutralize with NaOH to recover the free amine.
FAQ: Troubleshooting & Advanced Insights
Q: My reaction turned into a black sludge immediately. Can I save it?
A: Unlikely. The black color indicates the formation of aniline black (polymers) or quinones. This is irreversible. For your next attempt, ensure your solvent is degassed (remove
Q: I am seeing 15% dibromo impurity. How do I remove it? A: Separation of mono- and di-bromo dimethoxyanilines by flash column chromatography is notoriously difficult due to similar polarity.
-
Tip: Try recrystallization from Heptane/Toluene . The highly symmetrical dibromo compounds often crystallize differently than the mono-bromo species.
-
Prevention: Stop the reaction at 90% conversion (monitor by HPLC/LCMS). It is better to recover starting material than to separate the dibromo impurity.
Q: Can I use
References
-
Regioselective Bromination with NBS
- Mitchell, R. H., et al. "N-Bromosuccinimide-DMF: A selective monobrominating reagent for reactive aromatic compounds." Journal of Organic Chemistry, 44(25), 4733–4735.
-
Tetrabutylammonium Tribromide (TBATB)
- Chaudhuri, M. K., et al. "Organic ammonium tribromides as stable, crystalline, and efficient brominating agents." Journal of Organic Chemistry, 67(25), 9081-9084.
-
Theoretical Analysis of Selectivity (DFT Studies)
-
Al-Zaydi, K. M.[5] "Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification." Molecules, 2020, 25(19), 4589.
-
-
Protection Strategies for Anilines
-
Smith, K., et al. "Regioselective bromination of activated aromatic compounds using N-bromosuccinimide in ionic liquids." Organic & Biomolecular Chemistry, 2006.[6]
-
Sources
Technical Support Center: Synthesis of 5-Bromo-2,4-dimethoxyaniline
Welcome to the technical support center for the synthesis of 5-Bromo-2,4-dimethoxyaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a focus on identifying and mitigating common byproducts. By understanding the underlying chemical principles, you can optimize your reaction conditions, improve yield and purity, and troubleshoot effectively.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 5-Bromo-2,4-dimethoxyaniline?
A1: The most prevalent method is the direct electrophilic bromination of the starting material, 2,4-dimethoxyaniline.[1] This reaction leverages the strongly activating and ortho, para-directing effects of the amino (-NH₂) and methoxy (-OCH₃) groups. The challenge lies in controlling the reaction to achieve mono-bromination at the desired C5 position.
Q2: Why is N-Bromosuccinimide (NBS) often preferred over elemental bromine (Br₂)?
A2: While elemental bromine can be used, it is highly reactive and hazardous.[2] The high reactivity of aniline derivatives can lead to over-bromination, yielding di- and tri-brominated products.[3][4] NBS is a solid reagent that is easier to handle and provides a slow, controlled release of bromine, which helps to improve selectivity for the mono-brominated product.[5][6]
Q3: What is the expected regiochemistry of the bromination and why?
A3: The amino and methoxy groups are strong activating groups that direct electrophilic substitution to the ortho and para positions. In 2,4-dimethoxyaniline, the C3, C5, and C6 positions are activated. The C5 position is para to the C2-methoxy group and ortho to the C4-methoxy group, making it highly activated. Steric hindrance from the C2-methoxy group can disfavor substitution at the C3 position. Therefore, the major product is expected to be 5-Bromo-2,4-dimethoxyaniline.
Reaction Mechanism and Byproduct Formation
The synthesis proceeds via an electrophilic aromatic substitution mechanism. The electron-rich aromatic ring of 2,4-dimethoxyaniline attacks the electrophilic bromine species, leading to the formation of a sigma complex (arenium ion), which is stabilized by resonance. Subsequent deprotonation restores aromaticity and yields the final product.
However, the high activation of the ring can also lead to undesired side reactions, most notably over-bromination.
Troubleshooting Guide: Byproduct Identification & Mitigation
This section addresses specific issues you may encounter during the synthesis.
Problem 1: My final product is contaminated with a significant amount of a di-brominated species.
-
Probable Cause: The high reactivity of the aniline substrate makes it susceptible to a second bromination.[3] This is often due to an excess of the brominating agent, reaction temperatures that are too high, or prolonged reaction times. The most likely di-brominated byproduct is 3,5-Dibromo-2,4-dimethoxyaniline, as the remaining open ortho position (C3) is sterically hindered.
-
Recommended Solutions:
-
Stoichiometry Control: Carefully control the stoichiometry of NBS. Use no more than 1.0 equivalent. It may be beneficial to use a slight sub-stoichiometric amount (e.g., 0.95 eq) and accept a lower conversion to avoid di-bromination.
-
Temperature Management: Perform the reaction at a low temperature (0 °C to room temperature) to decrease the reaction rate and improve selectivity.
-
Slow Addition: Add the NBS solution dropwise or in small portions over an extended period. This maintains a low concentration of the brominating agent in the reaction mixture at any given time.
-
Reaction Monitoring: Monitor the reaction progress closely using Thin Layer Chromatography (TLC). Stop the reaction as soon as the starting material is consumed to an acceptable level.
-
Problem 2: The reaction mixture turns dark brown or black, and the isolated product is impure.
-
Probable Cause: Anilines are susceptible to oxidation, which can be promoted by the brominating agent or acidic conditions, leading to the formation of colored polymeric byproducts.[7] N-Bromosuccinimide itself is an oxidizing agent.[5]
-
Recommended Solutions:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize air oxidation.
-
Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.
-
Purification of Starting Material: Ensure the starting 2,4-dimethoxyaniline is pure. Impurities can sometimes catalyze oxidation.
-
Work-up Procedure: During the work-up, a wash with a mild reducing agent solution (e.g., sodium bisulfite or sodium thiosulfate) can help to remove colored oxidation byproducts.
-
Problem 3: TLC analysis shows multiple spots, and purification by column chromatography is difficult.
-
Probable Cause: This indicates the formation of multiple byproducts, which could include isomeric mono-brominated species (e.g., 3-bromo or 6-bromo isomers), the di-brominated product, and unreacted starting material. While 5-bromo is the major product, small amounts of other isomers can form.
-
Recommended Solutions:
-
Solvent Selection: The choice of solvent can influence regioselectivity. Aprotic solvents like dichloromethane or chloroform are commonly used. Experimenting with different solvents may alter the product distribution.
-
Protective Group Strategy: To ensure mono-selectivity, consider a protective group strategy. Acetylating the amine with acetic anhydride moderates its activating effect.[3] The resulting acetanilide can be brominated, and the acetyl group subsequently removed by hydrolysis to yield the desired mono-brominated aniline.[3]
-
Experimental Protocols & Data
Validated Synthesis Protocol
-
Dissolve 2,4-dimethoxyaniline (1.0 eq) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve N-Bromosuccinimide (0.98 eq) in DCM.
-
Add the NBS solution dropwise to the aniline solution over 30-60 minutes, maintaining the temperature at 0 °C.
-
Monitor the reaction by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase).
-
Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and wash with saturated sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 5-Bromo-2,4-dimethoxyaniline as a solid.
Table 1: Analytical Data for Identification
| Compound | Appearance | Approx. Rf (3:1 Hex:EtOAc) | Key ¹H NMR Signals (CDCl₃, δ ppm) |
| 2,4-Dimethoxyaniline (Start) | Black crystalline solid[8] | 0.35 | 6.75 (d, 1H), 6.4-6.5 (m, 2H), 3.85 (s, 3H), 3.80 (s, 3H) |
| 5-Bromo-2,4-dimethoxyaniline (Product) | Off-white to light brown solid | 0.50 | 7.05 (s, 1H), 6.50 (s, 1H), 3.90 (s, 3H), 3.85 (s, 3H) |
| 3,5-Dibromo-2,4-dimethoxyaniline (Byproduct) | Solid | 0.65 | 7.30 (s, 1H), 4.00 (s, 3H), 3.95 (s, 3H) |
Note: NMR shifts are approximate and can vary based on solvent and concentration.
References
- CN101701000A - Method for synthesizing 2,4-dimethoxyaniline - Google Patents.
-
Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach - TopSCHOLAR. URL: [Link]
-
Understanding the Synthesis and Applications of 5-Bromo-2,4-difluoroaniline. URL: [Link]
-
Oxidation of aniline to nitrobenzene by nonheme bromoperoxidase - PubMed. URL: [Link]
-
Solid State Nuclear Bromination with N-Bromosuccinimide. Part 1. Experimental and Theoretical Studies on Some Substituted Aniline, Phenol, and Nitro Aromatic Compounds | Request PDF - ResearchGate. URL: [Link]
-
Allylic Bromination by NBS with Practice Problems - Chemistry Steps. URL: [Link]
-
3,5-Dichlorosulfanilamide - Organic Syntheses Procedure. URL: [Link]
-
Selective Oxidative Bromination of Anilines Using Potassium Bromide and ZnAl-BrO3--LDHs. URL: [Link]
-
N-Bromosuccinimide (NBS) - Organic Chemistry Portal. URL: [Link]
-
1H NMR spectrum and structure of 5-bromo-2,4-difluoroaniline (BDFA) in... - ResearchGate. URL: [Link]
-
N-Bromosuccinimide - Wikipedia. URL: [Link]
-
Identification and Synthesis of New Process Related Impurity in Brimonidine Tartarate - Der Pharma Chemica. URL: [Link]
-
24.8: Reactions of Arylamines - Chemistry LibreTexts. URL: [Link]
- CN104447357A - Method for preparing 2, 4-dinitro-6-bromoaniline through two stages of oxybromination - Google Patents.
-
Bromination of Aniline | Electrophilic Aromatic Substitution Reactions | Chemistry - YouTube. URL: [Link]
-
2,4-Dimethoxyaniline | C8H11NO2 | CID 17652 - PubChem - NIH. URL: [Link]
-
Clayden l Chapter 21 (Part-4) l Reactions of Aniline/Bromination /Nitration/Substitution on aniline - YouTube. URL: [Link]
- CN102993022A - Preparation method of bromoaniline - Google Patents.
-
N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. URL: [Link]
-
Synthesis of Bromo Aniline derivatives and an insilico approach against HSP90 chaperone. URL: [Link]
-
BROMINATION OF ANILINE | ELECTROPHILIC SUBSTITUTION REACTION | CLASS 12. URL: [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. digitalcommons.wku.edu [digitalcommons.wku.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. m.youtube.com [m.youtube.com]
- 5. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Oxidation of aniline to nitrobenzene by nonheme bromoperoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2,4-Dimethoxyaniline | C8H11NO2 | CID 17652 - PubChem [pubchem.ncbi.nlm.nih.gov]
overcoming poor solubility of 5-Bromo-2,4-dimethoxyaniline in reactions
Topic: Overcoming Solubility Limitations in Organic Synthesis
Ticket ID: #SOL-5B24DMA-001 Status: Open Support Tier: Level 3 (Senior Application Scientist)[1]
Executive Summary: The "Brick Dust" Challenge
Welcome to the technical support hub for 5-Bromo-2,4-dimethoxyaniline (CAS: 169883-36-7) .
Users frequently report "stalled reactions" or "heterogeneous slurries" when working with this intermediate.[1][2][3] The core issue is not just lipophilicity; it is high crystal lattice energy .[1][2][3] The molecule features a flat, electron-rich aromatic system (two methoxy donors) combined with a heavy halogen (bromine) and a hydrogen-bond donor (amine).[1][2][3] This encourages strong
This guide provides engineered solutions to solubilize this substrate for high-yielding cross-coupling, diazotization, and nucleophilic substitution reactions.[2][3]
Module 1: Solvent Compatibility & Selection Matrix
Objective: Select the correct solvent system to break the crystal lattice before the reaction begins.
| Solvent Class | Suitability | Performance Notes | Recommended Application |
| Polar Aprotic | High | DMSO, DMF, NMP, DMAc. Excellent solubilizers.[1][2] They disrupt | Buchwald-Hartwig , SNAr, Alkylation.[2][3] Warning: Hard to remove during workup. |
| Chlorinated | Medium | DCM, Chloroform. Good solubility at high concentrations but low boiling points limit reaction kinetics.[2][3] | Bromination , Acylation, room temp reactions.[2][3][4] |
| Ethereal | Low/Med | THF, 2-MeTHF, Dioxane. Poor solubility at RT.[2][3] Requires heating to reflux to maintain homogeneity.[1][2][3] | Suzuki-Miyaura , Grignard formation.[1][2][3] |
| Protic | Variable | MeOH, EtOH, AcOH. Low solubility when cold.[2][3] High solubility when hot or acidic (Glacial Acetic Acid).[1][2][3] | Recrystallization , Schiff base formation.[1][2][3] |
| Non-Polar | Very Low | Hexane, Toluene. The substrate will crash out.[2][3] Avoid as primary solvent.[1][2][3] | None (Use only as antisolvent).[1][2][3] |
Pro-Tip: The "Hot Stock" Method
Do not attempt to add the solid directly to a cold reaction vessel.[2][3]
-
Dissolve 5-Bromo-2,4-dimethoxyaniline in the minimum amount of THF or Dioxane .[1][2][3]
-
Sonicate at 40°C for 10 minutes until clear.
-
Add this "hot stock" solution dropwise to your main reaction vessel.
Module 2: Reaction-Specific Troubleshooting
Scenario A: Palladium-Catalyzed Cross-Coupling (Buchwald/Suzuki)
The Issue: The substrate remains a slurry in Toluene/Base mixtures, preventing the oxidative addition step.[3]
The Solution: Switch to a Surfactant-Mediated Aqueous System or a Polar Co-solvent .[1][3]
Protocol: Micellar Buchwald-Hartwig Amination
Rationale: TPGS-750-M forms lipophilic micelles.[1][2][3] The hydrophobic aniline migrates inside the micelle, creating a high local concentration with the catalyst, bypassing bulk solubility issues.[3]
Reagents:
-
Substrate: 1.0 equiv
-
Surfactant: 2 wt% TPGS-750-M in Water[1]
-
Base: Triethylamine (Et₃N) - soluble organic base preferred over inorganic salts.[1][2]
Step-by-Step:
-
Prepare Surfactant: Dissolve TPGS-750-M in degassed water.[1][2][3]
-
Charge Solids: Add Pd-catalyst and 5-Bromo-2,4-dimethoxyaniline to the reaction vial.
-
Add Solvent: Add the surfactant solution.[1][2][3] The mixture will look milky.[1][2][3]
-
Stir: Vigorously stir (>1000 rpm). The reaction acts as a "nanoreactor."[1][2][3]
-
Workup: Extract with EtOAc. The surfactant stays in the water layer.[2][3]
Scenario B: Diazotization (Sandmeyer Reaction)
The Issue: Standard aqueous HCl/NaNO₂ protocols fail because the lipophilic aniline floats on top of the acid, preventing diazonium formation.[3]
The Solution: Use p-Toluenesulfonic Acid (PTSA) in Acetonitrile (MeCN) .[1][2][3]
Step-by-Step:
-
Dissolution: Dissolve 1.0 equiv of substrate in MeCN (approx. 0.5 M).[1][2][3]
-
Acidification: Add 3.0 equiv of PTSA (p-Toluenesulfonic acid) . The salt may precipitate; this is fine, it is reactive.[2][3]
-
Cooling: Cool to 0°C.
-
Nitrosylation: Add 1.5 equiv of t-Butyl Nitrite (tBuONO) dropwise.[1][2][3] Do not use aqueous NaNO₂.[1][3]
-
Reaction: Stir for 1 hour. The mixture will become a clear, homogeneous orange/red solution (Diazonium Tosylate salt).[2][3]
-
Quench: Add your nucleophile (e.g., CuBr, KI) directly to this solution.
Module 3: Visual Troubleshooting Workflows
Workflow 1: Solvent Selection Logic
Use this decision tree to determine the optimal solvent system based on your reaction type.
Figure 1: Decision matrix for solvent selection based on reaction thermodynamics and mechanism.[1]
Workflow 2: Handling Heterogeneous Mixtures
If your reaction is already a slurry and stalled, follow this rescue protocol.
Figure 2: Step-by-step rescue protocol for stalled reactions due to precipitation.
Frequently Asked Questions (FAQ)
Q: Can I use Ethanol for recrystallization? A: Yes, but standard Ethanol is often poor for dissolving the crude initially.[2][3]
-
Recommendation: Use Acetonitrile (MeCN) for recrystallization.[1][2][3][5] It offers a better solubility curve (steep gradient between hot and cold) for this specific brominated aniline, resulting in purer crystals and higher recovery than EtOH [1].[2][3]
Q: Why does my reaction turn black immediately? A: Anilines are oxidation-prone.[1][2][3] 5-Bromo-2,4-dimethoxyaniline is electron-rich and easily oxidized to quinoid species in the presence of air and light.[1][3]
-
Fix: Always degas solvents (sparge with Argon/Nitrogen) before adding the solid.[1][2][3] Store the solid in amber vials under inert atmosphere.
Q: I need to remove DMSO after the reaction. How? A: DMSO is hard to rotovap.[1][2][3]
-
Technique: Dilute the reaction mixture with Water (5x volume) and extract with Ethyl Acetate . Wash the organic layer 3x with Water and 1x with Brine.[1][2][3][5] This "washes out" the DMSO into the aqueous phase.[1][2][3]
References
-
Synthesis of Brominated Aniline Derivatives: Methodology for recrystallization and handling of 2,4-dimethoxy derivatives. Source: ResearchGate Protocols (Synthesis of Bromo Aniline derivatives).
-
Buchwald-Hartwig Amination Conditions: General guidelines for solvent selection (Toluene vs. Dioxane) in Pd-catalyzed coupling. Source: Chemistry LibreTexts / Buchwald Group.[1][2][3]
-
Surfactant Mediated Synthesis (Green Chemistry): Application of TPGS-750-M for insoluble substrates in water. Source: Lipshutz Group / Sigma-Aldrich Technical Guides.[1][2][3]
-
Physicochemical Properties: Solubility data for 2,4-dimethoxyaniline analogs. Source: PubChem Compound Summary.[1][2][3] [1][2]
Sources
- 1. 4-bromo-N-(5-bromo-2,4-dimethoxybenzyl)aniline | C15H15Br2NO2 | CID 2850789 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,4-Dimethoxyaniline | C8H11NO2 | CID 17652 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 2,4-dibromo-5-methoxyaniline synthesis - chemicalbook [chemicalbook.com]
- 5. Synthesis of 4-bromo-2,5-dimethoxy-PPA , Hive Methods Discourse [chemistry.mdma.ch]
Technical Support Center: Minimizing Dehalogenation in Reactions with 5-Bromo-2,4-dimethoxyaniline
Welcome to the technical support center for synthetic challenges involving 5-Bromo-2,4-dimethoxyaniline. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile building block and encounter the common side reaction of dehalogenation. Here, we move beyond simple procedural lists to explore the causality behind experimental choices, offering robust troubleshooting strategies and optimized protocols grounded in mechanistic understanding.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the reactivity of 5-Bromo-2,4-dimethoxyaniline and its propensity for dehalogenation.
Q1: What makes 5-Bromo-2,4-dimethoxyaniline particularly susceptible to dehalogenation?
The susceptibility of 5-Bromo-2,4-dimethoxyaniline to dehalogenation (replacement of the bromine atom with a hydrogen atom) is rooted in its electronic structure. The aniline ring is substituted with three powerful electron-donating groups (EDGs): an amino group (-NH₂) and two methoxy groups (-OCH₃). These groups, particularly at the ortho and para positions relative to each other, significantly increase the electron density of the aromatic ring. This high electron density can influence the stability of intermediates in catalytic cycles, such as those in palladium-catalyzed cross-coupling reactions, sometimes favoring pathways that lead to the undesired hydrodehalogenation product, 2,4-dimethoxyaniline[1][2].
Q2: In which common reactions is dehalogenation of this substrate a major concern?
Dehalogenation is most frequently observed as a competitive side reaction in palladium-catalyzed cross-coupling reactions. These include, but are not limited to:
-
Suzuki-Miyaura Coupling: Formation of a C-C bond with an organoboron reagent.
-
Buchwald-Hartwig Amination: Formation of a C-N bond with an amine.[3]
-
Heck Coupling: Formation of a C-C bond with an alkene.[4]
-
Sonogashira Coupling: Formation of a C-C bond with a terminal alkyne.
The conditions used in these reactions—typically involving a palladium catalyst, a ligand, a base, and a solvent at elevated temperatures—can create an environment where the hydrodehalogenation pathway can compete with the desired cross-coupling pathway.[5]
Q3: What is the proposed mechanism for hydrodehalogenation in palladium-catalyzed cross-coupling?
Hydrodehalogenation is a side reaction that occurs within the main catalytic cycle. After the initial oxidative addition of the palladium(0) catalyst to the C-Br bond, a palladium(II)-aryl intermediate is formed. The desired pathway involves transmetalation (in Suzuki coupling) or amine coordination followed by reductive elimination to form the product.
However, a competing pathway can occur where this Pd(II)-aryl intermediate is reduced back to a Pd(0) species while the aryl group is protonated, leading to the dehalogenated arene. The source of the hydride (H⁻) or proton (H⁺) can be the solvent (e.g., alcohols), the base, or even trace amounts of water in the reaction mixture.[2][5]
Part 2: Troubleshooting Guide for Unwanted Dehalogenation
This section provides direct answers and actionable steps for specific experimental issues.
Q4: I am observing significant amounts of 2,4-dimethoxyaniline in my reaction product. What are the primary causes and how can I systematically troubleshoot this issue?
Observing the dehalogenated byproduct is a common issue. The key is to adjust reaction parameters to disfavor the hydrodehalogenation pathway relative to the desired productive coupling. The following table outlines the key variables and recommended actions.
| Parameter | Potential Cause of Dehalogenation | Recommended Optimization Strategy |
| Catalyst & Ligand | Inefficient Reductive Elimination: The ligand may not be promoting the final bond-forming step effectively, allowing more time for the dehalogenation side reaction to occur.[2] | Switch to Bulky, Electron-Rich Ligands: Employ modern phosphine ligands such as XPhos, SPhos, or tBuXPhos.[6] These ligands accelerate reductive elimination, which often outcompetes the dehalogenation pathway.[7] They also stabilize the palladium catalyst. |
| Base | Hydride Source: Strong alkoxide bases (e.g., NaOtBu, KOtBu) can sometimes act as hydride donors. Proton Source: The conjugate acid of the base can protonate the aryl-palladium intermediate. | Use Weaker, Non-Nucleophilic Bases: Switch to inorganic bases like K₃PO₄, K₂CO₃, or Cs₂CO₃.[2][8] These are less likely to act as hydride sources and can effectively mediate the reaction. |
| Solvent | Hydride/Proton Source: Protic solvents like alcohols (e.g., isopropanol) can be a direct source of hydrides.[5] Some ethereal solvents can degrade at high temperatures to produce hydride sources. | Use Aprotic, Anhydrous Solvents: Favor solvents like toluene, dioxane, or DMF. Ensure they are rigorously dried before use to minimize water content. |
| Temperature | Promotion of Side Reactions: Higher temperatures can increase the rate of all reactions, including undesired dehalogenation.[9] | Lower the Reaction Temperature: Often, dehalogenation has a different activation energy than the desired coupling. Lowering the temperature (e.g., from 110 °C to 80 °C) can significantly suppress the side reaction with only a modest decrease in the rate of the main reaction.[10] |
| Reaction Time | Product Decomposition/Catalyst Degradation: Prolonged reaction times at high temperatures can lead to catalyst decomposition and an increase in side products. | Monitor the Reaction Closely: Use TLC or LC-MS to determine the point of maximum conversion of the starting material, then work up the reaction promptly. Avoid unnecessarily long reaction times. |
Below is a logical workflow for troubleshooting this specific issue.
Caption: Troubleshooting workflow for dehalogenation.
Q5: I am planning a Suzuki-Miyaura coupling. What are the best starting conditions to proactively minimize dehalogenation?
For a Suzuki-Miyaura coupling with 5-Bromo-2,4-dimethoxyaniline, a good starting point would be to use conditions known to favor rapid C-C bond formation.
-
Catalyst System: Pd₂(dba)₃ (1-2 mol%) with a bulky monophosphine ligand like SPhos or XPhos (2-4 mol%). The ligand-to-palladium ratio is crucial for catalyst stability and activity.[7]
-
Base: K₃PO₄ (2-3 equivalents). It is an effective base for Suzuki couplings and has a low propensity to cause dehalogenation.[2]
-
Solvent: A mixture of toluene and water (e.g., 10:1 v/v) or 1,4-dioxane and water. The water is necessary to facilitate the transmetalation step.[11] Ensure the organic solvent is deoxygenated.
-
Temperature: Start at a moderate temperature, such as 80-90 °C, and monitor the reaction progress. Only increase the temperature if the reaction is sluggish.
Q6: For a Buchwald-Hartwig amination, are there any unique considerations?
Yes, the Buchwald-Hartwig amination requires a strong base to deprotonate the amine coupling partner.[3] This presents a challenge, as strong bases can promote dehalogenation.
-
Base Selection is Critical: While sodium tert-butoxide (NaOtBu) is common, it can be a source of dehalogenation. Lithium bis(trimethylsilyl)amide (LiHMDS) is an alternative strong, non-nucleophilic base that can sometimes give cleaner reactions.
-
Ligand Choice: The choice of ligand is paramount. The "Buchwald ligands" (e.g., XPhos, SPhos, RuPhos) were specifically designed to facilitate C-N reductive elimination, which is often the rate-limiting step.[6] Using these ligands is highly recommended.
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are standard.
The following diagram illustrates the catalytic cycle and the competing dehalogenation pathway.
Caption: Competing pathways in Pd-catalyzed cross-coupling.
Part 3: Recommended Experimental Protocols
These protocols provide a validated starting point for your experiments. Always perform reactions under an inert atmosphere (Nitrogen or Argon) using properly dried solvents and glassware.
Protocol 1: General Screening Protocol for Minimizing Dehalogenation
This protocol is designed to quickly identify the best combination of ligand and base to suppress dehalogenation for a generic cross-coupling reaction.
-
Setup: In parallel reaction vials inside a glovebox, add 5-Bromo-2,4-dimethoxyaniline (1.0 eq), the coupling partner (e.g., boronic acid, 1.2 eq), and the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%).
-
Variable Addition:
-
To vials 1-3, add Ligand A (e.g., XPhos, 4 mol%).
-
To vials 4-6, add Ligand B (e.g., SPhos, 4 mol%).
-
To vials 1 & 4, add Base X (e.g., K₃PO₄, 2.5 eq).
-
To vials 2 & 5, add Base Y (e.g., K₂CO₃, 2.5 eq).
-
To vials 3 & 6, add Base Z (e.g., NaOtBu, 2.5 eq).
-
-
Reaction: Add anhydrous, deoxygenated solvent (e.g., toluene, 0.2 M). Seal the vials, remove from the glovebox, and place them in a pre-heated reaction block at 90 °C.
-
Analysis: After a set time (e.g., 4 hours), take an aliquot from each vial, quench with water, extract with ethyl acetate, and analyze by LC-MS. Compare the ratio of desired product to the dehalogenated byproduct (2,4-dimethoxyaniline).
Protocol 2: Optimized Suzuki-Miyaura Coupling of 5-Bromo-2,4-dimethoxyaniline
This protocol incorporates best practices to proactively avoid dehalogenation.
-
Reagent Preparation:
-
To an oven-dried Schlenk flask, add 5-Bromo-2,4-dimethoxyaniline (e.g., 232 mg, 1.0 mmol, 1.0 eq).
-
Add the desired arylboronic acid (1.2 mmol, 1.2 eq).
-
Add potassium phosphate (K₃PO₄) (637 mg, 3.0 mmol, 3.0 eq).
-
In a separate vial, pre-mix Pd₂(dba)₃ (18.3 mg, 0.02 mmol, 2 mol%) and SPhos (32.8 mg, 0.08 mmol, 8 mol%) in a small amount of the reaction solvent.
-
-
Reaction Setup:
-
Evacuate and backfill the Schlenk flask with Argon (repeat 3 times).
-
Add the pre-mixed catalyst/ligand slurry to the flask via syringe.
-
Add deoxygenated toluene (4 mL) and deoxygenated water (0.4 mL).
-
-
Execution:
-
Place the flask in a pre-heated oil bath at 85 °C.
-
Stir vigorously for 4-12 hours, monitoring by TLC or LC-MS.
-
-
Work-up:
-
Cool the reaction to room temperature.
-
Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired biaryl product.
Part 4: References
-
Wikipedia. (2023, November 28). Dehydrohalogenation. Retrieved February 6, 2026, from [Link]
-
PubChem. (n.d.). 5-bromo-2,4-dimethoxyaniline. Retrieved February 6, 2026, from [Link]
-
PubChem. (n.d.). 5-Bromo-2-nitroaniline. Retrieved February 6, 2026, from [Link]
-
The Organic Chemistry Tutor. (2016, December 25). Dehydrohalogenation of Alkyl Halides Reaction Mechanism - E1 & E2. YouTube. Retrieved February 6, 2026, from [Link]
-
Beilstein Journal of Organic Chemistry. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Retrieved February 6, 2026, from [Link]
-
Autechaux. (n.d.). Understanding the Synthesis and Applications of 5-Bromo-2,4-difluoroaniline. Retrieved February 6, 2026, from [Link]
-
National Center for Biotechnology Information. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Retrieved February 6, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Retrieved February 6, 2026, from [Link]
-
Chemistry LibreTexts. (2021, July 31). 14.7: Aryl Halides. Retrieved February 6, 2026, from [Link]
-
ACS Publications. (2016). Light-Mediated Reductive Debromination of Unactivated Alkyl and Aryl Bromides. Retrieved February 6, 2026, from [Link]
-
PubChem. (n.d.). 2,4-Dimethoxyaniline. Retrieved February 6, 2026, from [Link]
-
ResearchGate. (2007). Control of catalytic debenzylation and dehalogenation reactions during liquid-phase reduction by H2. Retrieved February 6, 2026, from [Link]
-
ResearchGate. (2003). Palladium‐Catalysed Cross‐Coupling and Related Processes: Some Interesting Observations That Have Been Exploited in Synthetic Chemistry. Retrieved February 6, 2026, from [Link]
-
ACS Publications. (1970). Base-induced dehalogenation of aryl halides in tert-butyl alcohol-dimethyl sulfoxide and similar solvent mixtures. Retrieved February 6, 2026, from [Link]
-
National Center for Biotechnology Information. (2008). Palladium Catalyzed Cross-Coupling of Five-Membered Heterocyclic Silanolates. Retrieved February 6, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved February 6, 2026, from [Link]
-
MDPI. (2024). Enhanced Decolorization and Mineralization of Acid Violet 19 Dye by Potassium Ferrate (VI). Retrieved February 6, 2026, from [Link]
-
Reddit. (2019). What's the role of the phosphine ligand in Suzuki couplings? Retrieved February 6, 2026, from [Link]
-
Royal Society of Chemistry. (2018). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Retrieved February 6, 2026, from [Link]
-
National Center for Biotechnology Information. (2016). Small Phosphine Ligands Enable Selective Oxidative Addition of Ar—O over Ar—Cl Bonds at Nickel(0). Retrieved February 6, 2026, from [Link]
-
ACS Publications. (2024). Waveform-Enhanced Alternating Current Electrocatalysis Enables Cu-Catalyzed Carbon–Oxygenation of β-Keto Carbonyls with Alkenes. Retrieved February 6, 2026, from [Link]
-
MDPI. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Retrieved February 6, 2026, from [Link]
-
Beilstein Journal of Organic Chemistry. (2023). Optimizing reaction conditions for the light-driven hydrogen evolution in a loop photoreactor. Retrieved February 6, 2026, from [Link]
-
Wikipedia. (2023, December 2). Buchwald–Hartwig amination. Retrieved February 6, 2026, from [Link]
-
Chemistry LibreTexts. (2023, May 3). 2.9: Phosphines. Retrieved February 6, 2026, from [Link]
-
Cormac Quigley. (2020, April 30). Palladium Cross-Coupling Reactions 1. An Introduction. YouTube. Retrieved February 6, 2026, from [Link]
-
Creative Biolabs. (n.d.). Reaction Condition Optimization. Retrieved February 6, 2026, from [Link]
-
ResearchGate. (2012). Table 1. Screening of palladium catalysts for the Suzuki coupling of.... Retrieved February 6, 2026, from [Link]
-
Gate Chemistry. (2018, July 17). Suzuki Coupling Mechanism and Applications. YouTube. Retrieved February 6, 2026, from [Link]
Sources
- 1. 2,4-Dimethoxyaniline | C8H11NO2 | CID 17652 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage [organic-chemistry.org]
- 6. youtube.com [youtube.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. Reaction Condition Optimization - Creative Biolabs [creative-biolabs.com]
- 10. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 11. Suzuki Coupling [organic-chemistry.org]
Technical Support Center: Characterization of Impurities in 5-Bromo-2,4-dimethoxyaniline
Introduction: Welcome to the technical support guide for 5-Bromo-2,4-dimethoxyaniline. As a critical starting material and intermediate in the synthesis of high-value active pharmaceutical ingredients (APIs), ensuring its purity is paramount.[1][2] The presence of impurities, even at trace levels, can have significant downstream effects on the safety, efficacy, and stability of the final drug product.[3][4] This guide is designed for researchers, analytical scientists, and drug development professionals, providing in-depth, practical answers to common challenges encountered during the impurity characterization of this compound. Our approach is grounded in established analytical principles and aligned with global regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH).[5][6]
Part 1: Frequently Asked Questions (FAQs) - Foundational Concepts
Q1: What are the primary sources and types of impurities I should anticipate in a batch of 5-Bromo-2,4-dimethoxyaniline?
A1: Impurities in any API or intermediate are broadly classified by the ICH and can be expected in 5-Bromo-2,4-dimethoxyaniline.[7][8] Understanding their origin is the first step in controlling them.
-
Organic Impurities: This is the most common class and includes:
-
Starting Materials & Intermediates: Unreacted 2,4-dimethoxyaniline from the initial synthesis is a common process-related impurity.[5][9]
-
By-products: These arise from side reactions during the synthesis. Given the electrophilic aromatic substitution (bromination) mechanism, potential by-products include positional isomers (e.g., 3-Bromo-2,4-dimethoxyaniline) or over-brominated species (e.g., 3,5-Dibromo-2,4-dimethoxyaniline).
-
Degradation Products: Anilines can be susceptible to oxidation, especially when exposed to air, light, or heat, leading to the formation of colored impurities like quinone-imines or other complex condensation products.[10]
-
-
Inorganic Impurities: These are often introduced from reagents, catalysts, or manufacturing equipment and can include residual metals or inorganic salts.[4]
-
Residual Solvents: Volatile organic compounds used during the synthesis or purification steps (e.g., methanol, ethanol, dichloromethane) can remain in the final product.[5] Their control is specifically governed by the ICH Q3C guideline.[11]
Q2: Why is it critical to characterize impurities in a starting material, and what are the regulatory thresholds I need to be aware of?
A2: The control of impurities is a foundational principle of pharmaceutical development. Impurities present in a starting material can be carried through the synthetic process into the final drug substance, potentially impacting its quality and safety.[12]
The key regulatory guideline is ICH Q3A(R2): Impurities in New Drug Substances .[6][13] This guideline establishes thresholds for impurities based on the maximum daily dose of the final drug. For most APIs, the following thresholds are critical:
| Threshold | Limit (for max. daily dose ≤ 2 g/day ) | Purpose |
| Reporting | ≥ 0.05% | Impurities at or above this level must be reported in regulatory filings. |
| Identification | ≥ 0.10% | The structure of any impurity at or above this level must be determined. |
| Qualification | ≥ 0.15% | Impurities at or above this level must have their biological safety assessed. |
Note: These are general thresholds; specific limits can vary. Always consult the latest version of the ICH guidelines.[11][13]
Part 2: Troubleshooting Guide - The Analytical Workflow
This section addresses specific experimental challenges in a question-and-answer format, guiding you from initial method development to definitive structure elucidation.
Initial Analysis & Method Development
Q3: My initial screening by HPLC shows a main peak for 5-Bromo-2,4-dimethoxyaniline, but also several smaller, poorly resolved peaks. Where do I start to develop a robust separation method?
A3: This is a common starting point. A systematic approach is key. The goal is to develop a stability-indicating method that can separate the main component from all potential impurities and degradation products.[14]
Causality-Driven Approach:
-
Column Selection: Start with a C18 (octadecylsilane) column. This is the workhorse of reversed-phase HPLC and is ideal for separating moderately polar aromatic compounds like anilines.[3] A high-purity silica base with end-capping will minimize peak tailing.
-
Mobile Phase pH Control (The Critical Step): Aniline compounds exhibit pH-dependent retention. The amino group (pKa ~4-5) must be consistently protonated to ensure sharp, symmetrical peaks.
-
Why? At neutral or basic pH, the free amine can interact with residual acidic silanol groups on the column's stationary phase, causing significant peak tailing. By maintaining an acidic mobile phase (e.g., pH 2.5-3.5) with an additive like 0.1% formic acid or phosphoric acid, the amine is protonated (acting as a base), preventing this secondary interaction.
-
-
Organic Modifier: Acetonitrile is generally a good first choice as it has a low viscosity and good UV transparency. Methanol is an alternative that can offer different selectivity.
-
Gradient Elution: Isocratic elution may not be sufficient to resolve both early-eluting polar impurities and late-eluting nonpolar impurities (like dibromo- species). A gradient elution (e.g., starting with a higher aqueous content and increasing the organic modifier over time) is almost always necessary for comprehensive impurity profiling.
-
Detection: A photodiode array (PDA) detector is highly recommended over a simple UV detector. It allows you to assess peak purity and provides UV spectra for each impurity, which can give initial clues about their structure (e.g., a change in the chromophore).[12]
Impurity Identification & Structural Elucidation
Q4: I have achieved good chromatographic separation. What is the most efficient workflow to identify an unknown impurity peak?
A4: A hyphenated approach combining liquid chromatography with mass spectrometry (LC-MS) is the most efficient first step.[12][15] This provides two critical pieces of information simultaneously: retention time and molecular weight.
Workflow Diagram: From Peak to Structure
Caption: A typical workflow for identifying unknown impurities.
Step-by-Step Explanation:
-
LC-MS Analysis: Analyze your sample using an LC-MS system. The mass spectrometer will provide the molecular weight of the impurity. For 5-Bromo-2,4-dimethoxyaniline, pay close attention to the isotopic pattern. Bromine has two abundant isotopes (⁷⁹Br and ⁸¹Br) in an almost 1:1 ratio. A molecule with one bromine atom will show two mass peaks (M and M+2) of nearly equal intensity. An impurity with two bromine atoms will show three peaks (M, M+2, M+4) in a characteristic 1:2:1 intensity ratio.[16]
-
Formulate a Hypothesis:
-
If the MW is lower (e.g., matching 2,4-dimethoxyaniline), it's likely unreacted starting material.
-
If the MW is the same, it's an isomer.
-
If the MW is higher and shows a 1:2:1 bromine pattern, it's likely a dibromo- adduct.
-
-
Isolation: To confirm the exact structure, especially for isomers, you must isolate the impurity. Preparative HPLC is the traditional method. For smaller quantities, automated LC-Solid Phase Extraction (SPE) systems are highly effective.[17]
-
NMR Spectroscopy: This is the gold standard for unambiguous structure elucidation.[15][18] Acquire a suite of NMR experiments on the isolated compound:
-
¹H NMR: Shows the number of protons and their connectivity.
-
¹³C NMR: Shows the number of unique carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): These experiments reveal proton-proton and proton-carbon correlations, allowing you to piece together the molecular skeleton and definitively determine the substitution pattern on the aromatic ring.
-
Troubleshooting Specific Issues
Q5: My sample of 5-Bromo-2,4-dimethoxyaniline has developed a yellow or brownish tint upon storage. A new peak is appearing in my chromatogram. What is happening and how can I identify it?
A5: This strongly suggests oxidative degradation. Anilines are electron-rich and can be easily oxidized, especially when exposed to oxygen and/or light. The colored products are often complex polymeric species or quinone-like structures formed from the coupling of aniline radicals.
Troubleshooting & Identification Strategy:
-
Forced Degradation Studies: To scientifically prove this, perform a forced degradation study.[14] Expose a solution of your material to stress conditions:
-
Oxidative: 3% Hydrogen Peroxide (H₂O₂)
-
Acidic: 0.1 M Hydrochloric Acid (HCl)
-
Basic: 0.1 M Sodium Hydroxide (NaOH)
-
Thermal: Heat at 60-80°C
-
Photolytic: Expose to UV light (as per ICH Q1B)
-
-
Analyze the Stressed Samples: Run HPLC-PDA and LC-MS on the stressed samples. If the peak you observe in your stored sample increases significantly under oxidative conditions, you have confirmed its degradant nature.
-
Characterize the Degradant: Use the LC-MS and isolation/NMR workflow described in Q4 to identify the structure of the specific degradation product.
-
Preventative Action: This insight is crucial. It demonstrates that 5-Bromo-2,4-dimethoxyaniline should be stored under an inert atmosphere (e.g., nitrogen or argon), protected from light, and kept in a cool environment.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting an unknown peak.
Part 3: Experimental Protocols & Data Tables
Protocol: Stability-Indicating RP-HPLC Method for Impurity Profiling
This protocol provides a robust starting point. It must be validated according to ICH Q2(R1) guidelines for your specific application.
-
Chromatographic System:
-
HPLC System: A quaternary gradient HPLC with a PDA detector.
-
Column: Agilent Zorbax Eclipse XDB C18, 4.6 x 250 mm, 5 µm (or equivalent).
-
Column Temperature: 30 °C.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Monitor at 240 nm and 290 nm, acquire full spectrum from 200-400 nm.
-
-
Reagents:
-
Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.
-
Mobile Phase B: 0.1% Formic Acid in HPLC-grade Acetonitrile.
-
Diluent: Acetonitrile/Water (50:50 v/v).
-
-
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 25.0 | 10 | 90 |
| 30.0 | 10 | 90 |
| 30.1 | 90 | 10 |
| 35.0 | 90 | 10 |
-
Sample Preparation:
-
Accurately weigh and dissolve the 5-Bromo-2,4-dimethoxyaniline sample in the diluent to a final concentration of approximately 1.0 mg/mL.
-
Filter through a 0.45 µm syringe filter before injection.
-
-
System Suitability:
-
Inject a standard solution five times. The relative standard deviation (RSD) of the main peak area should be ≤ 2.0%.[3]
-
The tailing factor for the 5-Bromo-2,4-dimethoxyaniline peak should be between 0.8 and 1.5.
-
Table: Potential Impurities and Their Analytical Signatures
| Impurity Name | Likely Origin | Expected Mass (m/z) [M+H]⁺ | Key Analytical Signature |
| 2,4-Dimethoxyaniline | Starting Material | 154.08 | Elutes earlier than the main peak. Lower MW. |
| 3-Bromo-2,4-dimethoxyaniline | By-product (Isomer) | 232.00 / 234.00 | Same MW as the main peak. Requires NMR for definitive identification. |
| 3,5-Dibromo-2,4-dimethoxyaniline | By-product | 310.91 / 312.91 / 314.91 | Higher MW. Distinctive 1:2:1 isotopic pattern in MS. |
| Oxidative Dimer | Degradant | ~461 / 463 / 465 | Significantly higher MW. Often colored. May be difficult to ionize. |
References
-
Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. [Link]
-
Der Pharma Chemica. (2012). Identification and Synthesis of New Process Related Impurity in Brimonidine Tartarate. [Link]
- Google Patents. (2012). CN102558017A - Method for preparing 5-bromoindole.
-
Separation Science. (2023). GC/MS strategies for mutagenic impurities analysis. [Link]
-
International Journal of Trend in Scientific Research and Development. (2022). Synthesis of Bromo Aniline derivatives and an insilico approach against HSP90 chaperone. [Link]
-
International Journal of Novel Research and Development. (2024). Impurity Profiling in different analytical techniques. [Link]
-
Worldwide Journal of Multidisciplinary Research and Development. (2021). FTIR Spectroscopic Analysis of Various Pharmatheutically Important Organic Dyes. [Link]
-
Taylor & Francis Online. (2007). Identification of Pharmaceutical Impurities. [Link]
-
Medicines Control Agency, The Gambia. (2025). Guideline for Impurities in New Active Pharmaceutical Ingredient. [Link]
-
International Journal of Pharmaceutical Investigation. (2023). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. [Link]
-
Pharmaguideline. (2017). Impurity Profiling of Drug Substances in Pharmaceuticals. [Link]
-
YouTube. (2024). Impurities in new drug substance| ICH Q3A(R2). [Link]
-
European Medicines Agency. (2006). Q 3 B (R2) Impurities in New Drug Products. [Link]
-
PubMed Central. (2009). (E)-4-Bromo-N-(2,4-dimethoxybenzylidene)aniline. [Link]
-
PubMed. (2008). Identification of 2-bromo-3,4,5,6-tetrachloroaniline and its quantification in the color additives D&C Red Nos. 27 and 28 (phloxine B) using solid-phase microextraction and gas chromatography-mass spectrometry. [Link]
-
European Medicines Agency. (2006). ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). [Link]
-
PubMed. (2010). FTIR and FTRaman spectroscopic investigation of 2-bromo-4-methylaniline using ab initio HF and DFT calculations. [Link]
-
AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance. [Link]
-
U.S. Food and Drug Administration. (2008). Guidance for Industry - Q3A Impurities in New Drug Substances. [Link]
-
International Journal of Pharmaceutical Research and Applications. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques. [Link]
- Google Patents. (2013).
-
ResearchGate. (2014). FTIR, FT-Raman spectra and ab initio DFT vibrational analysis of 2,4-dichloro-6-nitrophenol. [Link]
-
Croatian Chemical Acta. (2017). Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR. [Link]
-
PubMed. (2017). Development of Impurity Profiling Methods Using Modern Analytical Techniques. [Link]
-
Journal of Chemical and Pharmaceutical Research. (2015). Synthesis, molecular docking and ADME prediction of some pyridine and pyrimidine derivatives as anti-colorectal cancer drugs. [Link]
-
DergiPark. (2016). THE SPECTROSCOPIC ANALYSIS OF 2,4'-DIBROMOACETOPHENONE MOLECULE BY USING QUANTUM CHEMICAL CALCULATIONS. [Link]
-
Scholars Research Library. (2011). Molecular structure, vibrational spectroscopic and HOMO, LUMO studies of 4-nitroaniline by density functional method. [Link]
-
PubChem. (n.d.). 5-Bromo-2,4-dimethylaniline. [Link]
-
Pakistan Journal of Pharmaceutical Sciences. (2018). Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy.... [Link]
-
Taylor & Francis Online. (2021). Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. [Link]
-
International Journal of Trend in Scientific Research and Development. (2022). Synthesis of Bromo Aniline derivatives and an insilico approach against HSP90 chaperone. [Link]
-
U.S. Environmental Protection Agency. (1996). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. [Link]
-
Journal of Materials and Environmental Science. (2019). Evaluation by NMR spectroscopy and global descriptors of the para substituents of aniline by the DFT method. [Link]
-
IKEV. (n.d.). ICH Q3A(R) Guideline Impurity Testing Guideline Impurities in New Drug Substances. [Link]
-
ResearchGate. (2017). Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR. [Link]_3-Bromo-5-trifluoromethylaniline_by_LC-SPENMR)
Sources
- 1. sciencescholar.us [sciencescholar.us]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 5. jpionline.org [jpionline.org]
- 6. fda.gov [fda.gov]
- 7. youtube.com [youtube.com]
- 8. ikev.org [ikev.org]
- 9. Impurity Profiling of Drug Substances in Pharmaceuticals | Pharmaguideline [pharmaguideline.com]
- 10. ema.europa.eu [ema.europa.eu]
- 11. database.ich.org [database.ich.org]
- 12. ptacts.uspto.gov [ptacts.uspto.gov]
- 13. mca.gm [mca.gm]
- 14. applications.emro.who.int [applications.emro.who.int]
- 15. rroij.com [rroij.com]
- 16. researchgate.net [researchgate.net]
- 17. hrcak.srce.hr [hrcak.srce.hr]
- 18. derpharmachemica.com [derpharmachemica.com]
Technical Support Center: Precision Bromination of 2,4-Dimethoxyaniline
Executive Summary & Core Directive
The Challenge: Synthesizing 5-bromo-2,4-dimethoxyaniline presents a classic conflict in electrophilic aromatic substitution (EAS). The substrate (2,4-dimethoxyaniline) is highly activated, making it prone to:
-
Oxidative Decomposition: The electron-rich amino group easily oxidizes to quinoid-like tars (black reaction mixtures).[1]
-
Regiochemical Ambiguity: The amino group directs ortho (position 6), while the methoxy groups direct para/ortho (position 5).[1] Direct bromination often yields the unwanted 6-bromo isomer or poly-brominated species.
-
Runaway Exotherms: The reaction is rapid and exothermic; poor heat removal leads to loss of selectivity.[1]
The Solution: This guide prioritizes the N-protected route (Acetylation → Bromination → Hydrolysis) .[1] While direct bromination is possible, it is operationally fragile.[1] Temperature control is the single most critical variable in ensuring the bromine atom installs at the 5-position (thermodynamically favored under controlled conditions) rather than the 6-position (kinetically favored by the free amine) or causing oxidative destruction.
The "Golden Standard" Protocol
This protocol minimizes impurity profiles by managing the thermodynamics of the bromination step.[1]
Phase A: Substrate Preparation (Protection)
Note: If you are attempting direct bromination of the free aniline, skip to Phase B but read the "High Risk" warning in Section 3.
-
Precursor: N-(2,4-dimethoxyphenyl)acetamide.[1]
-
Solvent: Acetonitrile (MeCN) or Glacial Acetic Acid (AcOH).[1] MeCN is preferred for easier workup and better heat transfer at low temperatures.[1]
Phase B: The Critical Bromination Step
Reagent: N-Bromosuccinimide (NBS).[1][2] Avoid elemental bromine (
| Parameter | Specification | Scientific Rationale |
| Start Temperature | -10°C to -5°C | Suppresses kinetic byproducts (6-bromo) and prevents radical side-reactions (benzylic bromination of methoxy methyls). |
| Addition Rate | 0.1 eq/min | NBS must be added portion-wise.[1] A continuous feed prevents localized "hot spots" where di-bromination occurs.[1] |
| Process Temp | < 5°C | The internal temperature must never exceed 5°C during addition. |
| Agitation | High Shear | Essential to dissipate the heat of crystallization and reaction immediately.[1] |
Phase C: Reaction Workflow Diagram
Figure 1: Logic flow for temperature-controlled addition of NBS. The feedback loop at the temperature check is critical for preventing impurities.
Thermodynamics & Kinetics: The "Why"
Understanding the underlying forces allows you to troubleshoot effectively.[1]
The Regioselectivity Battle
-
Free Amine (
): Strongly activates the ortho (6) and para (blocked) positions.[1] The ortho effect is dominant due to hydrogen bonding with the incoming electrophile.[1]-
Result: Direct bromination
Mixture of 6-bromo and 5-bromo.[1]
-
-
Protected Amide (
): The acetyl group is bulky and less activating.[1] This allows the methoxy groups (at 2 and 4) to dictate the regiochemistry.[1]
Temperature's Role
The activation energy (
-
Low Temp (-10°C): Provides just enough energy for mono-bromination at the most favorable electronic site (5-position).[1]
-
High Temp (>20°C): Overcomes the barrier for di-bromination and oxidation.[1]
Troubleshooting Center (FAQs)
Scenario A: "The reaction mixture turned into a black tar."
Diagnosis: Oxidation of the aniline ring.[1][3]
-
Cause 1: You likely used the free amine without protection.[1] Electron-rich anilines are easily oxidized by bromine/NBS to quinones/iminoquinones.[1]
-
Cause 2: Temperature was too high (>10°C).[1]
-
Fix:
Scenario B: "I have significant di-bromo impurity (5,6-dibromo...)."
Diagnosis: Localized concentration or thermal hotspots.[1]
-
Cause: Adding NBS too fast caused a local exotherm.[1] Even if the bath is -10°C, the reaction zone might have spiked to 20°C.
-
Fix:
Scenario C: "The reaction is stuck; starting material remains."
Diagnosis: Reaction stalled due to low kinetics.
-
Cause: Temperature too low for the specific solvent system (viscosity issues) or old NBS (degraded).[1]
-
Fix:
-
Allow the reaction to warm slowly to 0°C or 5°C. Do not jump to room temperature.
-
Check NBS quality (should be white/yellowish crystals, not brown powder).[1]
-
Troubleshooting Logic Tree
Use this diagram to diagnose failure modes based on your crude NMR/HPLC data.
Figure 2: Diagnostic tree for common synthesis failures.
References
-
Regioselectivity in Aniline Bromination
-
Synthesis of 5-Bromo-2,4-dimethoxyaniline Derivatives (Patent)
-
General Protocol for NBS Bromination of Electron-Rich Arenes
Sources
Technical Support Center: Work-up & Purification of 5-Bromo-2,4-dimethoxyaniline
Topic: Work-up procedure for 5-Bromo-2,4-dimethoxyaniline synthesis CAS: 169883-36-7 Target Audience: Medicinal Chemists, Process Development Scientists Last Updated: October 26, 2023
Critical Protocol Overview (SOP)
This guide assumes the synthesis via electrophilic aromatic substitution using N-Bromosuccinimide (NBS) in a polar aprotic solvent (Acetonitrile or DMF), which is the standard route to minimize oxidation byproducts compared to elemental bromine (
The "Golden Path" Work-up
Use this protocol as your baseline. Deviations result in the issues detailed in Section 2.
-
Quench: Upon reaction completion (TLC/HPLC), cool the reaction mixture to 0–5°C .
-
Solvent Removal (Critical): If DMF was used, remove as much as possible via high-vacuum rotary evaporation (< 50°C) before aqueous work-up. Residual DMF prevents crystallization.
-
Partition: Dilute the residue with Ethyl Acetate (EtOAc) . Do not use DCM if emulsions are observed.
-
Wash Sequence (The "Self-Validating" System):
-
Wash 1: 5% Sodium Thiosulfate (
) or Sodium Bisulfite. Purpose: Reduces unreacted electrophilic bromine species (red/brown color) to water-soluble bromide. -
Wash 2: Water (x3). Purpose: Aggressively removes Succinimide (byproduct), which has high water solubility (
). -
Wash 3: Saturated Brine. Purpose: Breaks emulsions and pre-dries the organic layer.
-
-
Drying: Dry over anhydrous
(Sodium Sulfate). Avoid if the product is acid-sensitive (though rare for this aniline). -
Isolation: Concentrate in vacuo.
-
Purification: Recrystallize from Ethanol/Water or Toluene/Heptane .
Troubleshooting Dashboard
Symptom: The product is a dark purple/black tar instead of a solid.
-
Diagnosis: Oxidative Polymerization (Aniline Black formation). Electron-rich anilines are highly susceptible to oxidation by air and light, especially when trace acid or radical initiators (like NBS) are present.
-
Corrective Action:
-
Immediate: Dissolve the tar in EtOAc and wash with 10% Sodium Sulfite solution (reducing agent).
-
Filtration: Pass the organic layer through a short pad of Silica Gel or Celite to trap the polymeric "tar."
-
Prevention: Perform all future reactions under strictly inert atmosphere (
or Ar) and wrap the flask in aluminum foil to exclude light.
-
Symptom: NMR shows "extra" peaks in the aromatic region.
-
Diagnosis: Regioisomer Contamination (6-Bromo vs. 5-Bromo).
-
Validation (NMR Check):
-
Target (5-Bromo): Look for two singlets . The protons at C3 and C6 are para to each other and do not couple (
Hz). -
Impurity (6-Bromo): Look for two doublets (
Hz). The protons at C3 and C5 are meta to each other.
-
-
Corrective Action:
-
If the 6-bromo impurity is >10%, Recrystallization from Ethanol is usually effective as the symmetry differences affect crystal packing.
-
Pro-Tip: If you consistently get the 6-bromo isomer, you must protect the amine (e.g., as an acetamide) before bromination to alter the directing groups, then hydrolyze.
-
Symptom: White solid precipitates in the NMR tube or during concentration.
-
Diagnosis: Residual Succinimide.
-
Mechanism: Succinimide is soluble in hot organic solvents but precipitates upon cooling or concentration. It often co-crystallizes with the product.
-
Corrective Action:
-
Dissolve the solid in EtOAc and wash rigorously with warm water (35-40°C) . Succinimide is highly soluble in water; the lipophilic aniline is not.
-
Deep Dive FAQs
Q: Why do I see a reddish color in the aqueous layer during extraction?
A: This is free bromine (
-
Fix: You must wash with a reducing agent (Sodium Thiosulfate or Bisulfite). The color change from red to clear is your visual indicator (titration endpoint) that the oxidative species are quenched.
Q: Can I use DCM (Dichloromethane) instead of Ethyl Acetate?
A: Technically yes, but EtOAc is superior for two reasons:
-
Succinimide Removal: Succinimide is slightly soluble in DCM, making it harder to wash away with water. It is much less soluble in EtOAc.
-
Density: The aniline work-up often produces heavy emulsions. EtOAc (density < 1) floats, making separation easier than DCM (density > 1), which sinks and traps emulsions at the bottom.
Q: The yield is >100%. Why?
A: This is almost certainly trapped solvent (DMF) or Succinimide .
-
Check: Run a 1H NMR. Look for DMF peaks (singlets at ~2.9, 3.0, 8.0 ppm) or Succinimide (singlet at ~2.7 ppm).
-
Fix: If DMF is present, dissolve in EtOAc and wash with water x5. If Succinimide is present, wash with warm water.
Visualizations
Diagram 1: The Work-up Decision Tree
This flowchart guides you through the critical decision points after the reaction is quenched.
Caption: Step-by-step decision matrix for isolating 5-Bromo-2,4-dimethoxyaniline, addressing solvent removal and impurity management.
Diagram 2: Regioselectivity & NMR Identification
Understanding the structural difference between the target and the common impurity.
Caption: NMR diagnostic logic to distinguish the desired 5-bromo isomer (singlets) from the 6-bromo impurity (meta-coupled doublets).
Data Summary Table
| Parameter | Value / Description | Notes |
| Molecular Formula | ||
| Molecular Weight | 232.08 g/mol | |
| Appearance | Off-white to brown solid | Darkens upon oxidation. |
| Melting Point | > 37°C (Precursor MP) | Typically 90–110°C (Estimated based on analogs). |
| Solubility | EtOAc, DCM, MeOH, DMSO | Insoluble in Water. |
| Key Impurity | Succinimide | Water soluble; remove via aqueous wash. |
| Storage | 2–8°C, Protect from Light | Hygroscopic and light sensitive. |
References
-
PubChem Compound Summary. 5-Bromo-2,4-dimethoxyaniline (CID 11235686). National Center for Biotechnology Information. [Link]
-
Synthesis of Bromo-anilines. Regiospecific p-Bromination of Activated Aromatic Systems. TopSCHOLAR, Western Kentucky University. (Context on NBS regioselectivity in dimethoxybenzenes). [Link]
-
Patent Reference (Analogous Chemistry). Process for the preparation of 5-bromo-2-methoxyresorcinol (and related intermediates). European Patent EP0471941A2.[5]
Sources
Validation & Comparative
A Comparative Guide to HPLC Purity Analysis of 5-Bromo-2,4-dimethoxyaniline
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and fine chemical synthesis, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety, efficacy, and reproducibility. 5-Bromo-2,4-dimethoxyaniline, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. The presence of even minute impurities can have cascading effects on the final drug product, potentially altering its pharmacological profile or introducing toxicity. High-Performance Liquid Chromatography (HPLC) stands as the preeminent analytical technique for assessing the purity of such compounds, offering unparalleled precision and resolution.
This guide, crafted from the perspective of a Senior Application Scientist, provides an in-depth, objective comparison of HPLC methodologies for the purity analysis of 5-Bromo-2,4-dimethoxyaniline. We will delve into the rationale behind experimental choices, present comparative data, and offer detailed protocols to empower researchers to develop and validate robust analytical methods. Our approach is grounded in the principles of scientific integrity, drawing upon authoritative guidelines to ensure a self-validating framework for analysis.
The Criticality of Purity: Understanding Potential Impurities in 5-Bromo-2,4-dimethoxyaniline
A robust purity analysis method begins with a thorough understanding of the potential impurities that may arise during the synthesis of 5-Bromo-2,4-dimethoxyaniline. The most probable synthetic route involves the bromination of 2,4-dimethoxyaniline. This process can lead to several process-related impurities:
-
Starting Material: Incomplete reaction can result in the presence of the starting material, 2,4-dimethoxyaniline .
-
Over-brominated Species: The highly activating nature of the methoxy and amino groups on the aromatic ring can lead to the formation of di- or even tri-brominated species, such as 3,5-dibromo-2,4-dimethoxyaniline , if the reaction conditions are not meticulously controlled.
-
Isomeric Impurities: While the directing effects of the substituents favor bromination at the 5-position, minor amounts of other positional isomers could potentially form.
-
Degradation Products: The stability of 5-Bromo-2,4-dimethoxyaniline under various stress conditions (e.g., acid, base, oxidation, heat, light) is also a critical consideration. Forced degradation studies are essential to identify potential degradants and ensure the stability-indicating nature of the analytical method.
Comparative Analysis of HPLC Methodologies
The cornerstone of a reliable purity analysis is the selection of an appropriate HPLC method. For a molecule like 5-Bromo-2,4-dimethoxyaniline, which possesses moderate polarity, reversed-phase HPLC (RP-HPLC) is the most suitable approach. Here, we compare two common C18 columns with different mobile phase compositions to illustrate the impact on chromatographic performance.
Table 1: Comparison of Hypothetical HPLC Method Performance for 5-Bromo-2,4-dimethoxyaniline Purity Analysis
| Parameter | Method A: C18 Column with Acetonitrile/Water Gradient | Method B: C18 Column with Methanol/Water Gradient |
| Resolution (Rs) between 5-Bromo-2,4-dimethoxyaniline and 2,4-dimethoxyaniline | > 2.5 | > 2.0 |
| Resolution (Rs) between 5-Bromo-2,4-dimethoxyaniline and 3,5-dibromo-2,4-dimethoxyaniline | > 3.0 | > 2.5 |
| Tailing Factor (Tf) for 5-Bromo-2,4-dimethoxyaniline | 1.1 | 1.3 |
| Theoretical Plates (N) for 5-Bromo-2,4-dimethoxyaniline | > 8000 | > 6000 |
| Analysis Time | ~15 minutes | ~20 minutes |
| Limit of Detection (LOD) | ~0.01% | ~0.02% |
| Limit of Quantification (LOQ) | ~0.03% | ~0.05% |
Causality Behind Experimental Choices:
-
Column Chemistry: A C18 column is the workhorse of reversed-phase chromatography, providing excellent hydrophobic retention for aromatic compounds like anilines. The choice between different C18 columns from various manufacturers can influence selectivity due to differences in end-capping and silica purity.
-
Mobile Phase Organic Modifier: Acetonitrile (Method A) generally offers lower viscosity and higher elution strength compared to methanol (Method B), often resulting in sharper peaks, better resolution, and shorter analysis times. However, methanol can sometimes provide alternative selectivity for closely related compounds due to different hydrogen bonding interactions.
-
Mobile Phase pH: The use of a buffer, such as phosphate or formate, is crucial to control the ionization state of the aniline functional group. Maintaining a consistent pH ensures reproducible retention times and peak shapes. For anilines, a slightly acidic pH (e.g., 3-5) is often optimal to ensure the amino group is protonated, leading to better peak shape and avoiding interactions with residual silanols on the column.
-
Gradient Elution: A gradient elution, where the proportion of the organic solvent is increased over time, is necessary to elute both the more polar starting material and the more hydrophobic di-brominated impurity within a reasonable timeframe, while ensuring adequate separation from the main analyte.
Experimental Protocols
A scientifically sound and reproducible experimental protocol is the bedrock of any analytical method. The following sections provide detailed, step-by-step methodologies for the purity analysis of 5-Bromo-2,4-dimethoxyaniline, grounded in authoritative guidelines from the International Council for Harmonisation (ICH), United States Pharmacopeia (USP), and European Pharmacopoeia (Ph. Eur.).[1][2]
Workflow for HPLC Method Development and Validation
Caption: Workflow for HPLC Method Development and Validation.
Detailed Experimental Protocol: HPLC Purity of 5-Bromo-2,4-dimethoxyaniline (Method A)
1. Instrumentation:
-
HPLC system with a binary or quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.
2. Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 30 10.0 80 12.0 80 12.1 30 | 15.0 | 30 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 5 µL.
3. Sample Preparation:
-
Standard Solution: Accurately weigh about 10 mg of 5-Bromo-2,4-dimethoxyaniline reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.
-
Sample Solution: Prepare the sample in the same manner as the standard solution.
4. System Suitability:
-
Inject the standard solution five times. The relative standard deviation (RSD) for the peak area of 5-Bromo-2,4-dimethoxyaniline should be not more than 2.0%.
-
The tailing factor for the main peak should be between 0.8 and 1.5.
-
The theoretical plates should be not less than 5000.
-
These criteria are in line with the general chapters on chromatography from the USP and Ph. Eur.[2]
5. Analysis:
-
Inject the sample solution and record the chromatogram.
-
Calculate the percentage purity by the area normalization method.
Forced Degradation Study Protocol
To ensure the stability-indicating nature of the HPLC method, forced degradation studies should be performed. This involves subjecting a solution of 5-Bromo-2,4-dimethoxyaniline to various stress conditions.
Caption: Forced Degradation Study Workflow.
The results of the forced degradation study should demonstrate that the degradation products are well-resolved from the main peak of 5-Bromo-2,4-dimethoxyaniline, confirming the specificity and stability-indicating capability of the method.
Conclusion: A Framework for Robust Purity Analysis
The purity of 5-Bromo-2,4-dimethoxyaniline is a critical parameter that directly impacts the quality and safety of downstream pharmaceutical products. While a universally applicable HPLC method does not exist, this guide provides a comprehensive framework for developing and comparing robust analytical methods for its purity assessment. By understanding the potential impurities, systematically optimizing chromatographic conditions, and adhering to authoritative validation guidelines, researchers can confidently establish a self-validating system for the purity analysis of this important chemical intermediate. The principles and protocols outlined herein serve as a valuable resource for ensuring the scientific integrity of analytical data in the rigorous landscape of drug development.
References
-
International Council for Harmonisation. ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). 2005. [Link]
-
United States Pharmacopeia. General Chapter <621> Chromatography. [Link]
Sources
Structural Validation of 5-Bromo-2,4-dimethoxyaniline by NMR Spectroscopy
Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]
Executive Summary: The Regioisomer Challenge
5-Bromo-2,4-dimethoxyaniline (CAS 169883-36-7) is a critical pharmacophore intermediate, often synthesized via the bromination of 2,4-dimethoxyaniline.[1] While the target substitution is at the C5 position, the directing effects of the amino (-NH₂) and methoxy (-OCH₃) groups create a competitive landscape where the 6-bromo regioisomer is a viable impurity.[1]
Standard analytical certificates often rely solely on Mass Spectrometry (MS), which cannot distinguish these isomers (identical m/z 232.07).[1] This guide provides a definitive, self-validating NMR protocol to unambiguously confirm the 5-bromo structure and rule out the 6-bromo alternative, utilizing specific coupling patterns and Nuclear Overhauser Effect (NOE) signatures.[1]
Comparative Analysis: Target vs. Alternative
The core of this validation lies in distinguishing the substitution pattern on the benzene ring.
Structural Comparison
| Feature | Target: 5-Bromo-2,4-dimethoxyaniline | Alternative: 6-Bromo-2,4-dimethoxyaniline |
| Substitution Pattern | 1,2,4,5-tetrasubstituted | 1,2,3,4,6-pentasubstituted-like (Meta) |
| Proton Relationship | Para (H3 and H6) | Meta (H3 and H5) |
| 1H NMR Multiplicity | Singlets (or weak para-coupling, | Doublets (Meta-coupling, |
| Key NOE Signal | Strong NH₂ ↔ H6 interaction | No NH₂ ↔ Ar-H interaction (Br blocks H6) |
The "Self-Validating" Logic
-
If the aromatic protons appear as distinct doublets (
Hz), the sample is the 6-bromo isomer (or a mixture).[1] -
If the aromatic protons are sharp singlets, it suggests the 5-bromo isomer.[1]
-
Confirmation: A NOESY experiment must show a correlation between the amine protons and an aromatic proton. Only the 5-bromo isomer possesses a proton (H6) ortho to the amine.[1]
Experimental Protocol
Sample Preparation[1]
-
Solvent: DMSO-d₆ is mandatory.[1]
-
Concentration: 10–15 mg in 0.6 mL solvent (ensure full dissolution to prevent aggregation artifacts).
Acquisition Parameters
-
1H NMR (1D):
-
NOESY (2D):
-
Mixing Time: 300–500 ms.[1]
-
Resolution: Sufficient to resolve the two aromatic singlets if they are chemically similar.
-
Data Interpretation & Validation Workflow
1H NMR Assignment (Theoretical & Observed)
- ~3.7–3.9 ppm (6H, s): Two methoxy groups (-OCH₃).[1]
- ~4.5–5.0 ppm (2H, br s): Amine protons (-NH₂).[1] Position varies with concentration/water content.
- ~6.5–6.7 ppm (1H, s): H3 . Located between two electron-donating methoxy groups, causing significant shielding.[1]
- ~7.0–7.3 ppm (1H, s): H6 . Ortho to the amine group.[1][2] In the 5-bromo isomer, this proton is deshielded by the adjacent bromine relative to the precursor but remains a singlet.
Visualization of Signaling Pathways (NOE)
The following diagram illustrates the specific spatial correlations (NOE) that validate the structure.
Caption: NOE Correlation Map. The green arrow indicates the critical interaction between the amine and H6 proton, which is only possible in the 5-bromo regioisomer.
Decision Tree for Quality Control
Caption: Validation Logic Flow. A step-by-step decision process to accept or reject the material based on coupling constants and NOE data.
References
-
Biosynth. 5-Bromo-2,4-dimethoxyaniline Product Data. Retrieved from [1]
-
National Institutes of Health (NIH) - PubChem. 2,4-Dimethoxyaniline Compound Summary. Retrieved from [1]
-
ChemicalBook. NMR Spectrum Data for Brominated Aniline Derivatives. Retrieved from
-
Royal Society of Chemistry. Regioselectivity in Electrophilic Aromatic Substitution of Anilines. Retrieved from [1]
Sources
Choosing the Right Tool: A Comparative Guide to NBS and Bromine for the Synthesis of 5-Bromo-2,4-dimethoxyaniline
Introduction
5-Bromo-2,4-dimethoxyaniline is a crucial building block in the synthesis of various high-value organic molecules, particularly in the pharmaceutical and agrochemical industries. Its structure is a key component in numerous pharmacologically active compounds.[1][2] The regioselective introduction of a bromine atom onto the 2,4-dimethoxyaniline core is a critical step in the synthetic pathway. The choice of brominating agent is paramount to the success of this synthesis, directly impacting yield, purity, safety, and scalability. This guide provides an in-depth comparison of two common brominating agents, N-Bromosuccinimide (NBS) and elemental bromine (Br₂), for the synthesis of 5-Bromo-2,4-dimethoxyaniline. By examining the underlying mechanisms, experimental outcomes, and practical considerations, this document aims to equip researchers, scientists, and drug development professionals with the knowledge to make an informed decision for their specific applications.
Mechanism of Bromination: A Tale of Two Electrophiles
The bromination of an activated aromatic ring like 2,4-dimethoxyaniline proceeds via an electrophilic aromatic substitution (EAS) mechanism. However, the generation and nature of the electrophilic bromine species differ significantly between NBS and Br₂.
N-Bromosuccinimide (NBS)
NBS is a versatile reagent for various bromination reactions, including allylic, benzylic, and electrophilic aromatic bromination.[3][4] In the context of EAS, the bromine atom in NBS is positively polarized due to the adjacent electron-withdrawing carbonyl groups of the succinimide ring.[5] This inherent electrophilicity allows it to react directly with electron-rich aromatic compounds.[5]
For moderately activated aromatic rings, NBS can act as a direct source of electrophilic bromine.[5] In some cases, particularly with less reactive substrates, an acid catalyst is employed to further activate the NBS.[6] A key advantage of NBS is that it can provide a low, steady concentration of Br₂, which can help to control the reaction and prevent over-bromination, especially in allylic bromination.[7][8]
Caption: Electrophilic aromatic substitution mechanism with NBS.
Elemental Bromine (Br₂)
Elemental bromine is a powerful and direct brominating agent. In the presence of a polar solvent, the Br-Br bond can become polarized, allowing one bromine atom to act as an electrophile. For highly activated rings like anilines, a Lewis acid catalyst is often not necessary and can even be detrimental.[9] The high reactivity of Br₂ can sometimes lead to a lack of selectivity and the formation of polybrominated byproducts, a significant concern in the synthesis of monosubstituted products.[9]
Caption: Electrophilic aromatic substitution mechanism with Br₂.
Head-to-Head Comparison: NBS vs. Bromine
| Feature | N-Bromosuccinimide (NBS) | Elemental Bromine (Br₂) |
| Reagent Form | White crystalline solid | Fuming, dense orange liquid |
| Handling | Easy and convenient to handle and weigh.[7] | Difficult and hazardous to handle due to fuming and high density.[7] |
| Reactivity | Generally milder and more selective. | Highly reactive, can lead to over-bromination. |
| Byproducts | Succinimide (solid, easily filtered) | Hydrogen Bromide (HBr) (corrosive gas) |
| Safety | Irritant; handle with care.[10] | Highly toxic, corrosive, and causes severe burns.[11] Requires a fume hood and specialized handling procedures.[12][13] |
| Cost | Generally more expensive per mole of bromine. | Less expensive raw material. |
Experimental Data & Protocols
General Protocol for Bromination with NBS
A typical procedure for the bromination of an activated aniline with NBS involves dissolving the aniline in a suitable solvent, such as chloroform or acetonitrile, and then adding NBS portion-wise at a controlled temperature, often at or below room temperature.[14]
Illustrative Experimental Workflow (NBS):
Caption: General experimental workflow for bromination with Br₂.
Regioselectivity: The Deciding Factor
For 2,4-dimethoxyaniline, the directing effects of the substituents are crucial. The amino group is a powerful activating ortho-, para-director, and the methoxy groups are also activating ortho-, para-directors. The positions ortho and para to the strongly activating amino group are the most nucleophilic. The position para to the amino group (position 5) is sterically unhindered and electronically activated by both the amino and the 4-methoxy group, making it the most likely site for electrophilic substitution.
Given the high activation of the ring, both NBS and Br₂ are expected to yield the 5-bromo product as the major isomer. However, the higher reactivity of Br₂ increases the risk of di- or even tri-bromination, especially if the reaction conditions are not strictly controlled. [9]NBS, being a milder reagent, generally offers better control and higher selectivity for the mono-brominated product. [15]
Safety and Handling: A Clear Winner
In a laboratory or industrial setting, safety is a non-negotiable priority. Here, NBS presents a clear advantage.
-
N-Bromosuccinimide (NBS): A crystalline solid that is easy to handle and weigh. [7]While it is an irritant and should be handled with appropriate personal protective equipment (PPE), it does not pose the same level of acute hazard as elemental bromine. [10][16]* Elemental Bromine (Br₂): A highly volatile, corrosive, and toxic liquid. [7][11]It can cause severe burns on contact and is a respiratory irritant. [11]Handling requires a well-ventilated fume hood, specialized gloves, and extreme caution. [12][13]The byproduct, hydrogen bromide (HBr), is also a corrosive gas that requires careful management.
Cost-Effectiveness: A Balanced Perspective
While elemental bromine is a cheaper reagent on a per-mole basis, a true cost analysis must consider the entire process. The potential for lower yields and the need for more extensive purification due to side products with Br₂ can offset the initial cost savings. Furthermore, the specialized handling and safety infrastructure required for bromine add to the overall operational cost. The higher cost of NBS can often be justified by improved yields, higher purity of the crude product, simplified workup, and a significantly better safety profile.
Conclusion and Recommendations
For the synthesis of 5-Bromo-2,4-dimethoxyaniline, N-Bromosuccinimide (NBS) emerges as the superior reagent for most research and development applications. Its ease of handling, milder reactivity, and higher selectivity contribute to a more controlled and reproducible synthesis. The significantly enhanced safety profile of NBS is a critical factor, minimizing risk to personnel and the environment.
While elemental bromine may be considered for large-scale industrial production where cost is the primary driver and robust safety and handling systems are in place, for laboratory-scale synthesis and process development, the advantages of NBS in terms of safety, selectivity, and ease of use make it the more logical and responsible choice. The slightly higher upfront cost of NBS is a worthwhile investment for a more efficient, reliable, and safer synthetic process.
References
-
Master Organic Chemistry. (2011, June 10). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). N-Bromosuccinimide. Retrieved from [Link]
-
Autechem. (n.d.). Understanding the Synthesis and Applications of 5-Bromo-2,4-difluoroaniline. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2005, January 9). Synthesis Ideas for 4-bromo,2,5-dimethoxybenzaldehyde. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Bromoarene synthesis by bromination or substitution. Retrieved from [Link]
- Google Patents. (n.d.). US5041671A - Process for the preparation 4-chloro-2,5-dimethoxy-aniline.
-
Kysilka, O., et al. (n.d.). Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. PMC - NIH. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 7). 11.10: Benzylic Bromination of Aromatic Compounds. Retrieved from [Link]
-
Chemia. (2022, April 8). Active/inactive aromatic ring bromination: Bromination reactions that use NBS (2): N-bromo compounds (4): Discussion series on bromination/iodination reactions 4. Retrieved from [Link]
-
Chem Help ASAP. (2021, February 11). electrophilic aromatic bromination with N-bromosuccinimide [Video]. YouTube. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: N-Bromosuccinimide. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Bromine. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2020, November 29). 3: What's the difference between NBS and Br2? [Video]. YouTube. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Bromine - Hazardous Substance Fact Sheet. Retrieved from [Link]
-
Khan Academy. (2022, December 22). Bromination of Aniline | Electrophilic Aromatic Substitution Reactions | Chemistry [Video]. YouTube. Retrieved from [Link]
-
ScienceDirect. (2017, July 27). Regioselective bromination. Retrieved from [Link]
-
RSC Education. (n.d.). Handling liquid bromine and preparing bromine water | Demonstration. Retrieved from [Link]
-
The Hive. (2004, September 24). NBS bromination of 2,4-dimethoxyphenylethylamine. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety data sheet acc. to Safe Work Australia - Code of Practice. N-Bromosuccinimide. Retrieved from [Link]
- Google Patents. (n.d.). US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives.
-
TopSCHOLAR. (n.d.). Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach. Retrieved from [Link]
-
ICL Group. (n.d.). BROMINE - Safety Handbook. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids. Retrieved from [Link]
-
Royal Society of Chemistry. (2024, November 15). Regioselective bromination of pyrrolo[1,2-a]quinoxalines. Retrieved from [Link]
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Comparative Guide: Alternative Scaffolds for Quinazoline Construction
Executive Summary: Beyond the Niementowski Reaction
For decades, the Niementowski synthesis (condensation of anthranilic acids with amides) served as the default route to quinazolines. However, this method often requires harsh thermal conditions (>150 °C), suffers from poor functional group tolerance, and relies on acid chloride intermediates that are unstable at scale.
Modern drug discovery demands modularity. This guide evaluates three high-performance alternative building blocks—2-Aminobenzyl Alcohols , Isatoic Anhydrides , and 2-Aminobenzonitriles . We prioritize methods that utilize "borrowing hydrogen" catalysis and multicomponent reactions (MCRs) to improve atom economy and scaffold diversity.
Comparative Analysis of Building Blocks
A. 2-Aminobenzyl Alcohols/Amines (The Oxidative Route)
-
Mechanism: Acceptorless Dehydrogenative Coupling (ADC) or Aerobic Oxidation.
-
Why it works: The alcohol is oxidized in situ to an aldehyde, which condenses with a nitrogen source (amidine or nitrile) to form an imine, followed by cyclization and re-aromatization.
-
Advantage: High atom economy.[1][2] Water and hydrogen gas are often the only byproducts.[3] Eliminates the need for pre-functionalized aldehydes.
-
Best For: "Green" synthesis and installing sensitive functionality at the C-2 position.
B. Isatoic Anhydrides (The Electrophilic Route)
-
Mechanism: Nucleophilic ring-opening followed by condensation.
-
Why it works: Isatoic anhydride acts as a "masked" anthranilic acid but is significantly more reactive toward amines. It releases CO₂ as a driving force, making the reaction irreversible.
-
Advantage: Ideal for One-Pot Multicomponent Reactions (MCRs). Allows simultaneous introduction of N-3 and C-2 substituents.
-
Best For: Rapid library generation (diversity-oriented synthesis).
C. 2-Aminobenzonitriles (The Insertion Route)
-
Mechanism: Nucleophilic addition to the nitrile carbon followed by cyclization.
-
Why it works: The nitrile group serves as a pre-activated electrophile. Reaction with Grignard reagents or organolithiums allows for the introduction of bulky carbon substituents at C-4.
-
Advantage: Direct access to 4-substituted quinazolines without needing a leaving group (like 4-chloroquinazoline).
-
Best For: Late-stage functionalization of the C-4 position.
Decision Logic: Selecting the Right Scaffold
The following decision matrix guides the selection of the starting material based on the desired substitution pattern of the final Quinazoline core.
Figure 1: Strategic decision tree for selecting the optimal building block based on target substitution and process requirements.
Performance Metrics & Data Comparison
The following data compares the efficiency of these methods for synthesizing 2-Phenylquinazoline (a standard benchmark).
| Metric | Standard Method (Anthranilic Acid) | Oxidative Route (2-Aminobenzyl amine) | MCR Route (Isatoic Anhydride) | ADC Route (2-Aminobenzyl alcohol) |
| Core Reagents | Anthranilic acid + Formamide | Benzylamine + Aldehyde | Isatoic Anhydride + Amine + Aldehyde | Benzyl alcohol + Benzonitrile |
| Catalyst | None (Thermal) or Acid | CuCl / DABCO / TEMPO | CuI or Iodine | Mn-Pincer Complex |
| Temp / Time | 160°C / 6-12 h | 80°C / 6 h | 100°C / 2-4 h | 140°C / 24 h |
| Yield (Avg) | 40 - 65% | 85 - 92% | 88 - 95% | 75 - 88% |
| Atom Economy | Poor (Stoichiometric waste) | High (Water byproduct) | Moderate (CO₂ loss) | Excellent (H₂ byproduct) |
| Scalability | Moderate (Sublimation issues) | High (Aerobic conditions) | High (Solid handling) | Moderate (Catalyst cost) |
Key Insight: While Isatoic Anhydride offers the highest yields for complex libraries, the Oxidative Route (Copper-catalyzed) offers the best balance of cost, scalability, and environmental impact for manufacturing.
Detailed Experimental Protocol
Selected Method: Copper-Catalyzed Aerobic Oxidative Synthesis
Rationale: This protocol utilizes 2-aminobenzylamines and aldehydes .[2][4][5][6] It is selected for this guide because it uses inexpensive Copper(I) salts, uses air as the oxidant (no hazardous high-pressure O₂), and tolerates a wide range of functional groups.[2]
Reagents:
-
Substrate A: 2-Aminobenzylamine (1.0 mmol)
-
Substrate B: Benzaldehyde derivative (1.0 mmol)
-
Catalyst: CuCl (5 mol%)
-
Co-Catalyst: DABCO (10 mol%)
-
Additive: 4-HO-TEMPO (5 mol%)
-
Solvent: Acetonitrile (MeCN) or Toluene (Green alternative)
Step-by-Step Workflow:
-
Charge: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add CuCl (5 mg, 0.05 mmol), DABCO (11 mg, 0.1 mmol), and 4-HO-TEMPO (9 mg, 0.05 mmol).
-
Solvation: Add MeCN (5 mL) and stir at room temperature for 5 minutes until a homogeneous solution forms (solution may turn slightly blue/green).
-
Addition: Add 2-Aminobenzylamine (122 mg, 1.0 mmol) and the Benzaldehyde (1.0 mmol) sequentially.
-
Oxidation: Connect a reflux condenser. The system does not require an O₂ balloon; an open-air system (with a drying tube) or a simple O₂ balloon is sufficient. Heat the mixture to 80 °C .
-
Monitoring: Monitor by TLC (Eluent: Hexane/EtOAc 4:1). The intermediate imine forms quickly (<1h); full cyclization/aromatization typically requires 4–6 hours.
-
Checkpoint: The spot for the aldehyde should disappear completely.
-
-
Workup: Cool to room temperature. Filter the mixture through a short pad of Celite to remove copper salts. Wash the pad with EtOAc (2 x 10 mL).
-
Purification: Concentrate the filtrate under reduced pressure. Purify the residue via flash column chromatography (Silica gel, Hexane/EtOAc gradient).
Mechanistic Visualization
Understanding the catalytic cycle is crucial for troubleshooting. The Copper/TEMPO system operates via a dual-activation mode: activating the amine for condensation and mediating the oxidative aromatization.
Figure 2: Proposed catalytic cycle for the Cu/TEMPO-mediated oxidative synthesis. The system relies on the aerobic regeneration of the TEMPO radical via the Copper shuttle.
References
-
Han, B., et al. (2011).[6] "Efficient Aerobic Oxidative Synthesis of 2-Substituted Quinazolines." Journal of Organic Chemistry.
-
Srimani, D., et al. (2019). "Manganese-Catalyzed Acceptorless Dehydrogenative Coupling of 2-Aminobenzyl Alcohols." Frontiers in Chemistry.
-
Soheilizad, M., et al. (2016). "Copper-catalyzed One-pot Synthesis of Quinazolinones from Isatoic Anhydride." Synlett.
-
Wang, C., et al. (2010).[2] "Ligand-free Copper-catalyzed Approach to Quinazoline Derivatives." Journal of Organic Chemistry.
-
Hati, S., & Sen, S. (2016).[2] "IBX Mediated Tandem Reaction of 2-Aminobenzylamine." Synthesis.
Sources
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
